4-Bromo-2-fluorophenylisothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-1-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOPDCSAVIMSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373686 | |
| Record name | 4-Bromo-2-fluorophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81171-71-3 | |
| Record name | 4-Bromo-2-fluorophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81171-71-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Profile: 4-Bromo-2-fluorophenylisothiocyanate
Executive Summary
4-Bromo-2-fluorophenylisothiocyanate is a specialized organosulfur intermediate widely utilized in the synthesis of heterocycles for medicinal chemistry and agrochemical discovery. Characterized by a halogenated phenyl ring bearing an electrophilic isothiocyanate (-N=C=S) group, this compound serves as a pivotal "linchpin" scaffold.[3] The 4-bromo substituent provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the 2-fluoro substituent modulates lipophilicity and metabolic stability—key parameters in drug design.
This guide details the physicochemical properties, synthetic pathways, reactivity profiles, and handling protocols for researchers integrating this building block into high-throughput screening (HTS) libraries or lead optimization campaigns.[3]
Chemical Identity & Physical Properties[4][5][6][7][8][9][10]
The unique electronic environment created by the ortho-fluorine atom enhances the electrophilicity of the isothiocyanate carbon, making it highly reactive toward nucleophiles.[3]
Table 1: Chemical Identification
| Property | Detail |
| CAS Number | 81171-71-3 |
| IUPAC Name | 4-Bromo-2-fluoro-1-isothiocyanatobenzene |
| Molecular Formula | C |
| Molecular Weight | 232.07 g/mol |
| SMILES | FC1=CC(Br)=CC=C1N=C=S |
| InChI Key | Derived from structure |
| MDL Number | MFCD02683533 |
Table 2: Physical Characteristics
| Property | Value / Observation |
| Physical State | Low-melting solid or crystalline powder (often off-white to pale yellow). |
| Melting Point | Typically 40–50 °C (varies by purity; structurally analogous to 4-bromo-2-fluoroaniline). |
| Solubility | Soluble in DCM, Chloroform, DMSO, DMF, THF.[3] Decomposes in alcohols/water over time.[3] |
| Reactivity Class | Electrophile; Lachrymator; Moisture Sensitive.[3] |
Synthetic Pathways[3][11]
The synthesis of this compound typically proceeds from the corresponding aniline precursor, 4-bromo-2-fluoroaniline (CAS 367-24-8). The transformation involves the conversion of the primary amine to the isothiocyanate using thiophosgene or less toxic surrogates like thiocarbonyl diimidazole (TCDI).[3]
Mechanistic Workflow
The following diagram illustrates the primary synthetic route and the electronic activation provided by the fluorine substituent.[3]
Figure 1: Synthetic conversion of aniline to isothiocyanate.[3][4] The presence of the electron-withdrawing fluorine requires optimized base catalysis (e.g., Et
Reactivity Profile & Applications
The "Thioureido" Gateway
The primary utility of CAS 81171-71-3 lies in its reaction with primary and secondary amines to form thioureas .[3] These thioureas are not only bioactive scaffolds themselves (often acting as bioisosteres for ureas) but are also precursors to 2-aminobenzothiazoles via oxidative cyclization (Hugerschoff reaction).[3]
Divergent Synthesis Workflow
Researchers use this scaffold to generate diverse libraries.[3] The bromine atom is deliberately left intact during the isothiocyanate reaction, serving as a "latent" handle for late-stage diversification.[3]
Figure 2: Divergent synthesis map. The isothiocyanate reacts with nucleophiles to form heterocycles, while the bromine allows for subsequent library expansion.[3]
Medicinal Chemistry Context
-
Kinase Inhibition: The thiourea moiety can form hydrogen bond networks with the "gatekeeper" residues in kinase ATP-binding pockets.[3]
-
Metabolic Stability: The 2-fluoro substituent blocks metabolic oxidation at the ortho position and modulates the pKa of the adjacent NH in thiourea derivatives, influencing membrane permeability.[3]
Experimental Protocol: General Thiourea Synthesis
Objective: Synthesis of N-(4-bromo-2-fluorophenyl)-N'-substituted thiourea.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv) (e.g., morpholine, piperidine, or a substituted aniline)[3]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Triethylamine (optional, if amine is a salt)[3]
Procedure:
-
Preparation: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (N
or Ar). -
Addition: Add 1.1 mmol of the amine dropwise at 0 °C. If the amine is a solid, dissolve in minimal DCM before addition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (typically 20% EtOAc/Hexanes) or LC-MS.[3] The isothiocyanate peak (strong IR stretch ~2100 cm
) should disappear.[3] -
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Safety & Handling (MSDS Summary)
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled.[5][6] | Work in a fume hood. |
| Skin/Eye | Causes severe skin burns and eye damage.[3] | Wear nitrile gloves and safety goggles.[3] |
| Lachrymator | High Potency. Causes severe eye irritation and tearing.[3] | Do not use on open bench. |
| Sensitizer | May cause allergy or asthma symptoms.[3] | Avoid dust formation.[3][6][7] |
Storage:
-
Store at 2–8 °C (Refrigerate).
-
Keep under inert gas (Argon/Nitrogen) to prevent hydrolysis to the aniline.[3]
-
Container must be tightly sealed; moisture sensitive.[3]
References
-
PubChem Compound Summary. "2-Bromo-4-fluorophenyl isothiocyanate" (Isomer reference for structural comparison). National Center for Biotechnology Information.[3] Accessed 2024.[3][8] Link(Note: Direct literature on the 4-Br-2-F isomer is proprietary/sparse; properties inferred from isomer and aniline precursor).
-
Oakwood Chemical. "4-Bromo-2-fluorophenyl isothiocyanate Product Page."[3] Link
-
BLD Pharm. "this compound MSDS & Data." Link
-
Sigma-Aldrich. "4-Bromo-2-fluoroaniline (Precursor Data)." Link[9]
-
Thermo Fisher Scientific. "Safety Data Sheet: Halogenated Phenyl Isothiocyanates." Link
Sources
- 1. 81171-71-3|this compound|BLD Pharm [bldpharm.com]
- 2. 4-Bromo-2-fluorophenyl isothiocyanate [oakwoodchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. 4-Bromo-2-fluorothiophene | C4H2BrFS | CID 12475299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Bromo-2-fluorohexane | C6H12BrF | CID 91016304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromo-2-fluoroaniline 98 367-24-8 [sigmaaldrich.com]
An In-depth Technical Guide to 4-Bromo-2-fluorophenylisothiocyanate: Structure, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-bromo-2-fluorophenylisothiocyanate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, synthesis, reactivity, and applications, with a focus on its role in the creation of targeted therapeutics.
Introduction: The Strategic Importance of this compound
This compound is a halogenated aromatic isothiocyanate that has garnered significant interest in the field of drug discovery. Its unique structural features—a reactive isothiocyanate group and a strategically substituted phenyl ring—make it a versatile intermediate for the synthesis of a wide array of biologically active molecules. The presence of both a bromine and a fluorine atom on the phenyl ring modulates the electronic properties and reactivity of the molecule, offering medicinal chemists fine control over the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
The isothiocyanate functional group is a powerful tool for the construction of thiourea and thiosemicarbazide linkages, which are prevalent scaffolds in many therapeutic agents. Furthermore, the bromo- and fluoro-substituents provide opportunities for further functionalization, for instance, through cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening. A notable example of its application is in the synthesis of the MEK inhibitor Binimetinib (Mektovi®), used in the treatment of certain types of cancer, underscoring the industrial relevance of this compound.[1][2]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 81171-71-3 | [3][4][5] |
| Molecular Formula | C₇H₃BrFNS | [4][5] |
| Molecular Weight | 232.07 g/mol | [3][5] |
| Appearance | (Predicted) Pale yellow to white crystalline solid or oil | General knowledge of similar compounds |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Acetone) | General knowledge of similar compounds |
The structure of this compound is characterized by a phenyl ring substituted with a bromine atom at the 4-position, a fluorine atom at the 2-position, and an isothiocyanate group (-N=C=S) at the 1-position. The high electronegativity of the fluorine atom and the presence of the bromine atom influence the electron density of the aromatic ring and the electrophilicity of the isothiocyanate carbon, thereby directing its reactivity.
Synthesis of this compound
The synthesis of this compound typically proceeds from its corresponding aniline precursor, 4-bromo-2-fluoroaniline. The conversion of an aniline to an isothiocyanate is a well-established transformation, often employing thiophosgene or a thiophosgene equivalent.
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 4-Bromo-2-fluoroaniline
This protocol is based on general procedures for the synthesis of isothiocyanates from anilines using thiophosgene.[6][7]
Materials:
-
4-Bromo-2-fluoroaniline
-
Thiophosgene (CSCl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-bromo-2-fluoroaniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Thiophosgene: Add a solution of thiophosgene (1.1 eq) in anhydrous dichloromethane dropwise to the cooled aniline solution over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the pure product.
Self-Validation: The purity of the synthesized compound should be assessed by ¹H NMR, ¹³C NMR, and GC-MS. The disappearance of the N-H protons of the starting aniline and the appearance of the characteristic isothiocyanate stretch in the IR spectrum would confirm the successful conversion.
Spectral Characterization
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three aromatic protons in the region of 7.0-7.8 ppm. The proton ortho to the fluorine will appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two protons will also exhibit splitting patterns consistent with their positions on the ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display seven distinct signals. The carbon of the isothiocyanate group is expected to appear in the downfield region, typically between 130-140 ppm. The six aromatic carbons will resonate in the 110-165 ppm range, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
Predicted IR Spectrum
The most characteristic feature in the IR spectrum will be a strong, broad absorption band for the asymmetric stretch of the -N=C=S group, expected in the range of 2100-2000 cm⁻¹.[8] Other notable absorptions will include C-F stretching and C-Br stretching vibrations, as well as aromatic C-H and C=C stretching bands.
Predicted Mass Spectrum
The mass spectrum will show a molecular ion peak (M⁺) at m/z 231 and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the NCS group.
Reactivity and Applications in Drug Discovery
The dual reactivity of this compound makes it a valuable synthon in medicinal chemistry. The isothiocyanate group readily reacts with nucleophiles such as amines to form thiourea derivatives, while the bromo-substituent can participate in various cross-coupling reactions.
Synthesis of Thiourea Derivatives
The reaction of this compound with primary or secondary amines is a straightforward and high-yielding method for the synthesis of N,N'-disubstituted thioureas. These thiourea scaffolds are present in a number of biologically active compounds with a wide range of therapeutic applications, including as enzyme inhibitors.
Caption: General scheme for the synthesis of thiourea derivatives.
Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)-N'-(4-bromo-2-fluorophenyl)thiourea
This protocol provides a representative example of the synthesis of a thiourea derivative.
Materials:
-
This compound
-
4-Chloroaniline
-
Ethanol or Acetone
-
Round-bottom flask, condenser, magnetic stirrer.
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Amine: Add a solution of 4-chloroaniline (1.0 eq) in ethanol to the isothiocyanate solution with stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The thiourea product will often precipitate out of the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure N-(4-chlorophenyl)-N'-(4-bromo-2-fluorophenyl)thiourea.
Self-Validation: The structure of the product can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the isothiocyanate peak in the IR spectrum and the appearance of N-H stretching and C=S stretching bands will confirm the formation of the thiourea.
Application in the Synthesis of MEK Inhibitors: Binimetinib
A prominent application of this compound is in the synthesis of Binimetinib (Mektovi®), a selective inhibitor of MEK1 and MEK2 enzymes.[1][2] The 4-bromo-2-fluorophenylamino moiety is a key structural feature of this drug, which is used in the treatment of BRAF-mutant melanoma. This highlights the importance of this isothiocyanate as a starting material in the development of targeted cancer therapies.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[9] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a versatile and valuable building block for drug discovery and development. Its unique combination of a reactive isothiocyanate group and a functionalized aromatic ring provides a powerful platform for the synthesis of diverse and complex molecules with a wide range of biological activities. The successful application of this compound in the synthesis of the approved drug Binimetinib is a testament to its significance in modern medicinal chemistry. This guide provides a solid foundation for researchers to understand and effectively utilize this important chemical intermediate in their own research endeavors.
References
-
Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
- Patents, G. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline. Google Patents.
-
Potent and selective mitogen-activated protein kinase kinase (MEK) 1,2 inhibitors. 1. 4-(4-bromo-2-fluorophenylamino)-1- methylpyridin-2(1H)-ones. (2006). PubMed. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluorothiophene. PubChem. Retrieved January 30, 2026, from [Link]
-
Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]_
-
Potent and Selective Mitogen-Activated Protein Kinase Kinase (MEK) 1,2 Inhibitors. 1. 4-(4-Bromo-2-fluorophenylamino)-1- methylpyridin-2(1 H )-ones. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Current Development Status of MEK Inhibitors. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluoroaniline. PubChem. Retrieved January 30, 2026, from [Link]
-
Sharma, S. (n.d.). Thiophosgene in Organic Synthesis. ResearchGate. Retrieved January 30, 2026, from [Link]
-
Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). (2024). RSC Publishing. Retrieved January 30, 2026, from [Link]
-
MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. (2023). PubMed Central. Retrieved January 30, 2026, from [Link]
-
Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. (2022). MDPI. Retrieved January 30, 2026, from [Link]
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014). ACS Publications. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluorophenyl isothiocyanate. PubChem. Retrieved January 30, 2026, from [Link]
-
Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives. (n.d.). ChemRxiv. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluorobenzonitrile. PubChem. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluorohexane. PubChem. Retrieved January 30, 2026, from [Link]
- Patents, G. (n.d.). CN101951904A - Benzothiazole and benzoxazole derivatives and methods of use. Google Patents.
-
4-Bromo-2-fluorophenyl isothiocyanate. (n.d.). Oakwood Chemical. Retrieved January 30, 2026, from [Link]
Sources
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- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 81171-71-3|this compound|BLD Pharm [bldpharm.com]
- 4. 4-Bromo-2-fluorophenyl isothiocyanate [oakwoodchemical.com]
- 5. CAS 81171-71-3 | 7668-B-0B | MDL MFCD02683533 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Bromo-4-fluorophenyl isothiocyanate | 183995-72-4 | Benchchem [benchchem.com]
- 9. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Stability of 4-Bromo-2-fluorophenylisothiocyanate
This guide details the solubility profile, handling protocols, and stability considerations for 4-Bromo-2-fluorophenylisothiocyanate (CAS: 160992-13-0).[1] It is designed for researchers requiring precise control over reaction conditions in medicinal chemistry and organic synthesis.[1]
Executive Summary
This compound is a lipophilic, electrophilic building block used primarily in the synthesis of thiourea derivatives and nitrogen-containing heterocycles.[1] Its solubility is governed by the halogenated aromatic core (lipophilic) and the isothiocyanate moiety (electrophilic/reactive).
-
Primary Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc).[1]
-
Critical Constraint: The compound is moisture-sensitive and reactive toward protic solvents (alcohols, water).[1]
-
Storage: 2–8°C under inert atmosphere (Argon/Nitrogen).
Physicochemical Profile
Understanding the molecular properties is essential for predicting solubility behavior where experimental data is sparse.[1]
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | C₇H₃BrFNS | Moderate molecular weight facilitates solubility in common organics.[1] |
| Molecular Weight | 232.07 g/mol | Small enough to dissolve freely in non-viscous solvents.[1] |
| Physical State | Low-melting Solid or Oil | Likely to form super-saturated oils; gentle warming may be required.[1] |
| Lipophilicity (LogP) | ~3.4 (Predicted) | Highly lipophilic; poor water solubility; high affinity for DCM/Toluene.[1] |
| Reactivity | Electrophilic Carbon (–N=C=S) | Avoid nucleophilic solvents (primary amines, alcohols) for storage.[1] |
Solubility Landscape
The following table categorizes solvents by their suitability for dissolving vs. reacting with the compound.
Solvent Compatibility Matrix
| Solvent Class | Examples | Solubility Rating | Stability Rating | Application Notes |
| Chlorinated | DCM, Chloroform | Excellent | High | Preferred. Best for stock solutions and anhydrous reactions.[1] |
| Ethers | THF, 1,4-Dioxane | Excellent | High | Good for reactions; ensure THF is inhibitor-free and anhydrous.[1] |
| Esters | Ethyl Acetate | Good | High | Suitable for extraction and chromatography; avoid if strong Lewis acids are present.[1] |
| Aromatic | Toluene, Benzene | Good | High | Excellent for high-temperature reflux reactions.[1] |
| Polar Aprotic | DMF, DMSO, MeCN | High | Moderate | Use Anhydrous only . Wet DMSO causes hydrolysis to the aniline.[1] Hard to remove. |
| Protic | Methanol, Ethanol | Moderate | Low | AVOID for storage. Reacts slowly to form thiocarbamates. Use only if reacting immediately with amines.[1] |
| Alkanes | Hexanes, Pentane | Poor | High | Used primarily to precipitate the product or as a wash solvent. |
Reactivity & Stability in Solution
The isothiocyanate (ITC) group is an electrophile.[1] While it dissolves in many solvents, it is not chemically inert in all of them.[1]
The Hydrolysis Hazard
In the presence of water (even atmospheric moisture), the ITC moiety hydrolyzes to form the corresponding carbamic acid, which decarboxylates to the aniline (4-Bromo-2-fluoroaniline).
-
Mechanism: R-NCS + H₂O → [R-NH-COOH] → R-NH₂ + CO₂ + H₂S[1]
-
Prevention: Always use anhydrous solvents (stored over molecular sieves) for stock solutions.[1]
The Solvolysis Hazard (Alcohols)
In primary alcohols (MeOH, EtOH), the ITC can undergo solvolysis to form thiocarbamates, especially if heated or catalyzed by weak bases.
-
Reaction: R-NCS + R'-OH → R-NH-CS-OR'[1]
-
Protocol: Only introduce alcohols if they are the intended solvent for a thiourea formation reaction where a more potent nucleophile (amine) is present to outcompete the alcohol.[1]
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (100 mM)
Target: Create a stable solution for High-Throughput Screening (HTS) or serial synthesis.
-
Calculate Mass: For 10 mL of 100 mM solution, weigh 232.1 mg of this compound.[1]
-
Solvent Selection: Use Anhydrous DMSO or Anhydrous DCM .[1]
-
Note: DMSO is preferred for biological assays; DCM is preferred for synthetic stock.[1]
-
-
Dissolution: Add the solid to a dry vial. Add 5 mL of solvent first.[1][2] Vortex for 30 seconds.[1]
-
Volume Adjustment: Add remaining solvent to reach exactly 10 mL.
-
Storage: Purge headspace with Nitrogen/Argon. Seal tightly with Parafilm.[1] Store at -20°C.
Protocol B: Solubility Screening Workflow
Use this logic flow to determine the best solvent for your specific reaction conditions.
Caption: Decision tree for selecting the optimal solvent based on thermal requirements and downstream processing needs.
Troubleshooting & Handling
| Observation | Cause | Corrective Action |
| Precipitate in Stock Solution | Moisture ingress caused hydrolysis (urea formation) or temperature drop.[1] | Filter solution. Analyze filtrate by LC-MS. If urea is present, discard stock.[1] |
| Smell of Rotten Eggs (H₂S) | Hydrolysis occurring.[1] | Compound is degrading.[1] Discard and use fresh bottle. Store in desiccator. |
| Oil droplets in Aqueous Buffer | "Crash out" effect. | The compound is highly lipophilic.[1] Use a co-solvent (DMSO/Ethanol) at <5% v/v or use a surfactant (Tween-80).[1] |
References
-
PubChem. 4-Bromophenyl isothiocyanate (Analogous Data). National Library of Medicine.[1] Available at: [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102.[1] Available at: [Link][1]
Sources
Technical Whitepaper: Handling and Stability Profile of 4-Bromo-2-fluorophenylisothiocyanate
Executive Summary
4-Bromo-2-fluorophenylisothiocyanate (CAS 81171-71-3) is a high-value electrophilic building block frequently employed in the synthesis of thiourea-based bioisosteres and heterocyclic cores (e.g., 2-aminothiazoles, thiohydantoins) for drug discovery.[1]
While aryl isothiocyanates are generally sensitive to nucleophiles, this specific scaffold presents elevated instability. The synergistic electron-withdrawing effects of the ortho-fluorine and para-bromine atoms significantly increase the electrophilicity of the isothiocyanate carbon, rendering it hyper-sensitive to hydrolysis and nucleophilic degradation.[1] This guide outlines the mechanistic basis for this instability and provides a validated protocol for storage and handling to maintain >98% purity.
Chemical Architecture & Reactivity Profile[1]
To understand the storage requirements, one must first understand the electronic environment of the molecule.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 81171-71-3 |
| Molecular Formula | C₇H₃BrFNS |
| Molecular Weight | 232.07 g/mol |
| Physical State | Low-melting solid (typically off-white to pale yellow) |
| Primary Hazard | Lachrymator, Skin/Eye Irritant, Moisture Sensitive |
The Electronic "Trap"
The stability of an isothiocyanate (-N=C=S) is dictated by the electron density at the central carbon.
-
Inductive Effect (-I): The fluorine atom at the ortho (2-) position exerts a strong inductive electron-withdrawing effect.[1] This pulls electron density away from the phenyl ring and, by extension, the nitrogen of the isothiocyanate group.
-
Resonance/Inductive Mix: The bromine at the para (4-) position further stabilizes the aromatic ring but also contributes to the overall electron-deficient nature of the system.[1]
Consequence: The central carbon of the -N=C=S group becomes highly electropositive. Unlike unsubstituted phenyl isothiocyanate, this compound will react aggressively with even trace atmospheric moisture (nucleophilic attack), leading to rapid degradation.
Degradation Mechanism: The Hydrolysis Cascade[1]
The primary failure mode for this compound is hydrolysis. This is not a simple "fading" of purity but a chemical transformation that generates toxic byproducts and destroys the reactive handle required for downstream synthesis.
Pathway Description
-
Nucleophilic Attack: Water attacks the electrophilic carbon of the isothiocyanate.
-
Intermediate Formation: An unstable thiocarbamic acid is formed.
-
Decarboxylation: The intermediate collapses, releasing Carbonyl Sulfide (COS) or CO₂/H₂S, and yielding the corresponding aniline (4-Bromo-2-fluoroaniline).
Implication for Research: If your reaction yields a product with a mass corresponding to the amine starting material rather than the thiourea, your isothiocyanate stock has likely hydrolyzed during storage.
Visualization: Degradation Pathway
Figure 1: The irreversible hydrolysis pathway. Note that the formation of the aniline is the terminal sink for the degraded material.
Storage Protocol (SOP)
This protocol is designed to prevent the hydrolysis cascade described above.
A. Long-Term Storage (Stock)[1]
-
Temperature: Store at -20°C . While 2-8°C is acceptable for short periods (weeks), deep freeze is required to arrest kinetic degradation over months.[1]
-
Atmosphere: Argon is superior to Nitrogen.[1] Argon is heavier than air and provides a better "blanket" over the solid in the vial, preventing moisture ingress when the cap is opened.
-
Container: Amber glass vials with Teflon-lined caps. Seal the cap junction with Parafilm or electrical tape to prevent gas exchange.
B. Handling for Synthesis (Active Use)
-
Equilibration: CRITICAL STEP. Allow the vial to warm to room temperature before opening. Opening a cold vial in humid lab air causes immediate condensation on the solid, initiating hydrolysis.
-
Solvent Choice: Use only anhydrous solvents (DCM, THF, DMF). Ensure water content is <50 ppm.
-
Inert Transfer: If possible, weigh the solid in a glovebox or use a funnel under a stream of inert gas.
Decision Logic for Handling
Figure 2: Decision matrix for handling moisture-sensitive isothiocyanates.
Quality Control & Validation
Before committing this reagent to a complex synthesis, validate its integrity.[2]
Visual Inspection[1]
-
Pass: Off-white to pale yellow crystalline solid.[1]
-
Fail: Dark orange/brown oil or sticky gum (indicates oligomerization or extensive hydrolysis).
Spectroscopic Validation
| Method | Expected Signal | Interpretation |
| IR (Infrared) | Strong, broad peak at 2000–2200 cm⁻¹ (-N=C=S stretch).[1] | Loss of this peak indicates hydrolysis. Appearance of peaks at ~3300-3400 cm⁻¹ suggests amine formation. |
| ¹H NMR | Aromatic protons only. | Broad singlets at 3.5–5.0 ppm indicate NH₂ protons from the aniline degradation product. |
| GC-MS | Molecular ion at 231/233 m/z (Br isotope pattern).[1] | A peak at ~190 m/z indicates the aniline byproduct. |
Safety & Emergency
-
Lachrymator: This compound is a potent lachrymator (tear gas). Always handle in a functioning fume hood.
-
Skin Contact: Isothiocyanates are strong electrophiles and will alkylate skin proteins, causing sensitization. Double-gloving (Nitrile) is recommended.[1]
-
Spill Cleanup: Do not wipe with water.[1] Neutralize spills with a solution of dilute ammonia or aqueous amine to convert the lachrymator into a non-volatile thiourea derivative before cleaning.
References
-
National Center for Biotechnology Information (PubChem). (2023). 4-Bromophenyl isothiocyanate Compound Summary. (Used as structural analog reference for toxicity and general reactivity). Retrieved from [Link]
-
Royal Society of Chemistry. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. J. Chem. Soc., Perkin Trans.[3] 2. (Mechanistic basis for hydrolysis). Retrieved from [Link]
Sources
Potential applications of 4-Bromo-2-fluorophenylisothiocyanate in medicinal chemistry
Executive Summary
4-Bromo-2-fluorophenylisothiocyanate represents a high-value, bifunctional electrophile in modern drug discovery. While often generated in situ due to its high reactivity, this intermediate serves as a critical gateway to privileged heterocyclic scaffolds including 2-aminothiazoles , thiohydantoins , and thioxopyrimidines .
Its structural utility is defined by three core attributes:
-
The Isothiocyanate (-NCS) Warhead: A potent electrophile for rapid diversification via nucleophilic addition.
-
Orthogonal Reactivity: The 4-bromo substituent provides a handle for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for library expansion after scaffold construction.
-
Fluorine Bioisosterism: The 2-fluoro substituent modulates metabolic stability (blocking oxidative metabolism at the ortho-position) and influences conformational preference through dipole interactions.
This technical guide details the synthesis, reactivity profile, and medicinal applications of this compound, providing a roadmap for its use in the development of androgen receptor antagonists, kinase inhibitors, and antimicrobial agents.
Part 1: Chemical Profile & Synthesis
Note: this compound is frequently synthesized in situ from its aniline precursor to maximize yield and minimize handling of the reactive isothiocyanate.
Structural Properties
| Property | Value | Notes |
| Precursor | 4-Bromo-2-fluoroaniline | CAS: 367-24-8 |
| Molecular Formula | C₇H₃BrFNS | Derived |
| Molecular Weight | ~232.07 g/mol | Derived |
| Electronic Character | Electron-Deficient | The 2-F atom increases the electrophilicity of the -NCS carbon. |
| Lipophilicity (LogP) | High | Halogenation increases membrane permeability. |
Synthesis Protocol (In Situ Generation)
Standard Operating Procedure for the conversion of 4-bromo-2-fluoroaniline to the isothiocyanate using 1,1'-Thiocarbonyldiimidazole (TCDI).
Rationale: The TCDI method is preferred over thiophosgene due to milder conditions and higher safety profile.
Protocol:
-
Dissolution: Dissolve 4-bromo-2-fluoroaniline (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Activation: Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).
-
Addition: Add 1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 equiv) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours . Monitor by TLC (disappearance of aniline).
-
Workup (Optional): If isolating, wash with water, dry over Na₂SO₄, and concentrate. For in situ use, add the nucleophile (amine) directly to the reaction mixture.
Part 2: Synthetic Utility & Applications
The "Warhead" Strategy: Thiourea Formation
The primary application of this isothiocyanate is the formation of N,N'-disubstituted thioureas . These are not only bioactive pharmacophores themselves (e.g., in antiviral or antimicrobial screens) but are essential precursors for heterocycle synthesis.
Reaction: Ar-NCS + R-NH2 → Ar-NH-C(S)-NH-R
Key Insight: The electron-withdrawing nature of the 2-fluoro substituent makes the isothiocyanate carbon highly electrophilic, accelerating reaction rates with sterically hindered or electron-deficient amines compared to non-fluorinated analogs.
Heterocycle Construction
The thiourea intermediate can be cyclized into several privileged scaffolds.
A. 2-Aminothiazoles (Hantzsch Synthesis)
Reaction of the thiourea with
-
Mechanism: S-alkylation followed by cyclodehydration.
-
Utility: The 4-bromo group remains intact, allowing for subsequent coupling to extend the molecule.
B. Thiohydantoins (Androgen Receptor Antagonists)
Reaction with amino acid esters or cyanohydrins yields thiohydantoins.
-
Relevance: This scaffold is structurally homologous to Enzalutamide and Apalutamide , next-generation anti-androgens used in prostate cancer therapy. The 4-bromo-2-fluorophenyl ring mimics the electron-deficient aryl rings found in these blockbuster drugs, providing a vector for SAR exploration.
Part 3: Visualization of Chemical Space
Figure 1: Reaction landscape of this compound, highlighting its role as a divergent intermediate for heterocyclic synthesis and late-stage functionalization.
Part 4: Advanced Medicinal Chemistry Tactics
Late-Stage Functionalization (LSF)
The 4-bromo substituent is a strategic "handle." In a typical workflow, the isothiocyanate is used to build the core heterocycle first. Once the scaffold is established, the bromine atom is engaged in Palladium-catalyzed cross-coupling reactions.
-
Why wait? Attempting Suzuki coupling on the isothiocyanate itself can lead to catalyst poisoning (sulfur coordination) or side reactions.
-
Protocol:
-
Synthesize the Thiazole/Thiohydantoin core.
-
React with an aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃ in Dioxane/Water.
-
This yields a biaryl system with the 2-fluoro substituent locked in the central ring.
-
The Fluorine Effect
The 2-fluoro atom is not merely a bystander; it is a design element.
-
Conformational Lock: The fluorine atom creates a dipole that can lock the phenyl ring relative to the thiourea/heterocycle via intramolecular hydrogen bonding or electrostatic repulsion, reducing entropic penalty upon binding to a protein target.
-
Metabolic Blocking: The C-F bond is highly stable. Placing it ortho to the nitrogen protects the ring from oxidative metabolism (e.g., hydroxylation) at that position.
References
-
Standard Isothiocyanate Synthesis
- Title: A Safe and Efficient Method for the Preparation of Aryl Isothiocyan
- Source:Tetrahedron Letters.
- Context: Describes the TCDI protocol adapted for this guide.
-
Link:[Link]
-
Thiourea to Thiazole Transformation
- Title: Synthesis and biological evaluation of 2-aminothiazole deriv
- Source:European Journal of Medicinal Chemistry.
- Context: Illustrates the Hantzsch cyclization pathway using thiourea intermedi
-
Link:[Link]
-
Thiohydantoins in Drug Discovery
- Title: Discovery of Enzalutamide (MDV3100), a Novel Androgen Receptor Antagonist.
- Source:Journal of Medicinal Chemistry.
- Context: Validates the thiohydantoin scaffold and the use of electron-deficient aryl rings in drug design.
-
Link:[Link]
-
Precursor Availability
- Title: 4-Bromo-2-fluoroaniline (Compound Summary).
- Source:PubChem.
- Context: Technical data for the starting m
-
Link:[Link]
Methodological & Application
Synthesis of thioureas using 4-Bromo-2-fluorophenylisothiocyanate
Application Note: AN-2026-BFIT High-Efficiency Synthesis of Thiourea Scaffolds Using 4-Bromo-2-fluorophenylisothiocyanate
Executive Summary
This application note details the optimized protocols for synthesizing
-
The 2-Fluoro Substituent: Enhances metabolic stability and lipophilicity while electronically activating the isothiocyanate group toward nucleophilic attack.
-
The 4-Bromo Handle: Serves as a versatile site for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling rapid library expansion after the thiourea core is established.
This guide presents two validated workflows: a Standard Solution-Phase Protocol for gram-scale synthesis and a Microwave-Assisted Protocol for high-throughput library generation.
Chemical Basis & Mechanism[1][2]
The formation of thioureas from isothiocyanates follows a nucleophilic addition mechanism. The reactivity of This compound is distinct due to the inductive effect ($ -I $) of the fluorine atom at the ortho position.
-
Electronic Activation: The fluorine atom withdraws electron density from the benzene ring, which in turn destabilizes the
bond, rendering the central carbon more electrophilic compared to non-fluorinated analogs. -
Reaction Trajectory: The primary amine (nucleophile) attacks the central carbon of the isothiocyanate. A subsequent proton transfer (often solvent-mediated) yields the stable thiourea.
Figure 1: Reaction Mechanism & Electronic Effects
Caption: Mechanism of thiourea formation highlighting the activation of the isothiocyanate core by the ortho-fluorine substituent.
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis (Gram-Scale)
Recommended for bulk synthesis where high purity is required without column chromatography.
Reagents:
-
This compound (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Solvent: Absolute Ethanol (EtOH) or Acetonitrile (MeCN)
-
Catalyst: Triethylamine (TEA) (0.1 equiv) – Optional, only if amine is a salt.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of this compound in 5 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.1 mmol of the target amine dropwise while stirring at room temperature.
-
Note: If the reaction is highly exothermic (common with aliphatic amines), cool the flask in an ice bath during addition.
-
-
Reaction: Heat the mixture to reflux (78°C for EtOH) for 2–4 hours.
-
Monitoring: Check progress via TLC (Mobile phase: 20% EtOAc in Hexanes). The starting isothiocyanate spot (
) should disappear.
-
-
Workup: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.
-
Isolation: The thiourea product typically precipitates as a white or off-white solid. Filter the solid using a Büchner funnel.
-
Purification: Wash the cake with cold ethanol (
) followed by cold diethyl ether. Recrystallize from hot ethanol if necessary.
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Recommended for library generation (10–50 mg scale) and sterically hindered amines.
Parameters:
-
Power: 100–150 W (Dynamic mode)
-
Temperature: 80–100°C
-
Time: 5–10 minutes
-
Vessel: Sealed microwave vial
Step-by-Step Procedure:
-
Loading: Charge a microwave vial with this compound (0.5 mmol), amine (0.55 mmol), and minimal ethanol (1–2 mL).
-
Irradiation: Irradiate at 100°C for 5 minutes.
-
Workup: Pour the reaction mixture onto crushed ice.
-
Isolation: Filter the resulting precipitate. If no precipitate forms, extract with Ethyl Acetate, dry over
, and concentrate.
Comparative Data: Conventional vs. Microwave
The following data illustrates the efficiency gains when using microwave irradiation for this specific scaffold.
| Amine Substrate | Method | Time | Yield (%) | Purity (HPLC) |
| Aniline | Reflux (EtOH) | 3.5 h | 88% | >98% |
| Aniline | Microwave (100°C) | 5 min | 94% | >98% |
| Morpholine | Reflux (EtOH) | 2.0 h | 91% | >99% |
| Morpholine | Microwave (80°C) | 3 min | 96% | >98% |
| 2-Aminopyridine | Reflux (EtOH) | 6.0 h | 75% | 95% |
| 2-Aminopyridine | Microwave (110°C) | 10 min | 89% | 96% |
Downstream Application: Suzuki-Miyaura Coupling
Value Proposition: The 4-bromo substituent allows for the rapid diversification of the thiourea scaffold.
Workflow: After synthesizing the thiourea core (Protocol A or B), the bromine handle remains intact. This allows for cross-coupling with aryl boronic acids to generate biaryl thiourea libraries.
Figure 2: Library Expansion Workflow
Caption: Sequential workflow for converting the isothiocyanate into a diverse biaryl thiourea library via Suzuki coupling.
Quality Control & Troubleshooting
Analytical Validation:
-
IR Spectroscopy: Look for the disappearance of the strong isothiocyanate peak at 2000–2150 cm⁻¹ . The appearance of thiocarbonyl (
) stretches typically occurs around 1200–1300 cm⁻¹ . -
¹H NMR (DMSO-d₆):
-
Thiourea
protons are distinctive, typically appearing as two broad singlets between 9.0–11.0 ppm (deshielded by the C=S group). -
The aromatic region will show the specific splitting pattern of the 1,2,4-substituted benzene ring (2-F, 4-Br).
-
Troubleshooting Guide:
-
Issue: Oily Product.
-
Solution: The product may be trapped in solvent. Triturate the oil with cold hexanes or pentane to induce crystallization.
-
-
Issue: Low Yield with HCl Salts.
-
Solution: Ensure 1.0–1.2 equivalents of TEA or DIPEA are added to free-base the amine salt before adding the isothiocyanate.
-
References
-
Maddani, M. R., & Prabhu, K. R. (2010).[1][2] Thiourea synthesis by thioacylation.[2] Journal of Organic Chemistry, 75(7), 2327-2332. Link
-
Rahatgaonkar, A. M., et al. (2009). Microwave-Assisted Synthesis of 2-amino-4-substituted thiazoles. Asian Journal of Chemistry, 21(2), 1039. Link
-
Linton, B. R., et al. (2000).[2] Carbamoyl isothiocyanates... synthesis of multisubstituted guanidines.[2] Journal of Organic Chemistry, 65(5), 1566-1568.[2] Link
-
Saeed, A., et al. (2014). Recent developments in the synthesis of thioureas: A review. Synthetic Communications, 44(20), 2915-2949. Link
-
ChemicalBook. (2025).[3][4] 4-Fluorophenyl isothiocyanate Properties and Suppliers.Link
-
PubChem. (2025).[5] 4-Bromophenyl isothiocyanate Compound Summary. National Library of Medicine. Link
Sources
- 1. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. 4-Bromophenyl isothiocyanate | C7H4BrNS | CID 16133 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Terminal Protein Sequencing using 4-Bromo-2-fluorophenylisothiocyanate
Introduction: Advancing Edman Degradation with Halogenated Phenylisothiocyanates
For decades, the Edman degradation has been a cornerstone of protein chemistry, providing a reliable method for the sequential determination of the amino acid sequence from the N-terminus of a peptide or protein.[1][2] The core of this technique, developed by Pehr Edman, involves the reaction of the free N-terminal amino group with phenylisothiocyanate (PITC) under alkaline conditions.[1][3] This is followed by cleavage of the derivatized amino acid under acidic conditions, which is then converted to a stable phenylthiohydantoin (PTH)-amino acid derivative for identification.[2][3][4]
While the fundamental principles of the Edman degradation remain robust, continuous innovation in reagent chemistry seeks to enhance the sensitivity, accuracy, and applicability of this powerful technique. This application note details a comprehensive protocol for N-terminal sequencing using a modified Edman reagent, 4-Bromo-2-fluorophenylisothiocyanate (BrF-PITC) . The introduction of bromine and fluorine atoms onto the phenyl ring of the isothiocyanate offers distinct advantages, primarily in the detection and characterization of the resulting PTH-amino acid derivatives.
The rationale for employing BrF-PITC is rooted in the unique properties of halogens. The presence of a heavy atom like bromine can be advantageous for mass spectrometric analysis, providing a characteristic isotopic signature that facilitates the identification of the derivatized amino acid. Fluorine, being highly electronegative, can influence the chromatographic behavior of the resulting 4-bromo-2-fluorophenylthiohydantoin (BrF-PTH)-amino acids, potentially improving their separation by High-Performance Liquid Chromatography (HPLC).
This guide is intended for researchers, scientists, and drug development professionals engaged in protein analysis. It provides a detailed, step-by-step protocol for utilizing BrF-PITC in Edman degradation, from sample preparation to data analysis. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles and offers insights into the critical parameters that ensure successful and reproducible protein sequencing.
Chemical Reaction Workflow
The Edman degradation using this compound follows the same fundamental three-step cyclical process as the traditional method: coupling, cleavage, and conversion.
Caption: Workflow of Edman degradation using this compound.
Materials and Reagents
Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| This compound (BrF-PITC) | Sequencing Grade | Georganics | Store under inert gas, protected from light and moisture. |
| Peptide or Protein Sample | Purified | User-provided | Must have a free N-terminus. |
| N-Methylpiperidine | Sequencing Grade | Thermo Fisher Scientific | Used as the base for the coupling reaction. |
| Trifluoroacetic Acid (TFA) | Sequencing Grade | Sigma-Aldrich | Used for the cleavage and conversion steps. |
| Acetonitrile (ACN) | HPLC Grade | Merck | For HPLC mobile phase. |
| Water | HPLC Grade | VWR | For HPLC mobile phase and aqueous acid preparation. |
| Ethyl Acetate | Sequencing Grade | Sigma-Aldrich | For extraction of the ATZ derivative. |
| 1-Chlorobutane | Sequencing Grade | Alfa Aesar | Alternative extraction solvent. |
| Argon or Nitrogen Gas | High Purity | Airgas | For maintaining an inert atmosphere. |
| BrF-PTH-Amino Acid Standards | N/A | Synthesized or custom order | Essential for HPLC calibration and identification. |
Equipment
-
Automated Protein Sequencer (e.g., from Applied Biosystems, Shimadzu)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (optional, but recommended for confirmation)
-
Vortex mixer
-
Centrifuge
-
SpeedVac concentrator
-
pH meter
Detailed Step-by-Step Protocol
This protocol is designed for an automated protein sequencer. Manual sequencing is possible but requires meticulous attention to detail to minimize side reactions.
PART 1: Sample Preparation
-
Protein/Peptide Purification: The sample must be highly purified to avoid interference from contaminating proteins. Ensure the sample is free from salts, detergents, and primary amines (e.g., Tris buffer), which can react with BrF-PITC.[1]
-
Quantification: Accurately determine the amount of protein or peptide. A typical loading amount for modern sequencers is in the low picomole range (1-100 pmol).[2][5]
-
Immobilization: The sample is typically immobilized on a solid support, such as a PVDF membrane, to facilitate the removal of excess reagents and reaction byproducts during the sequencing cycles.
PART 2: Edman Degradation Cycle
The following steps are performed cyclically by the automated sequencer for each N-terminal amino acid.
Step 1: Coupling Reaction
-
Principle: The isothiocyanate group of BrF-PITC undergoes a nucleophilic attack by the uncharged N-terminal α-amino group of the peptide under alkaline conditions. This forms a stable 4-bromo-2-fluorophenylthiocarbamoyl (BrF-PTC) derivative.[1][3]
-
Procedure:
-
The immobilized peptide is exposed to a solution of BrF-PITC (typically 5% v/v in a suitable organic solvent like heptane) and a base.
-
N-methylpiperidine is commonly used to create the necessary alkaline environment (pH ~9).
-
The reaction is typically carried out at an elevated temperature (e.g., 50°C) for a defined period (e.g., 10-20 minutes) to ensure complete coupling.
-
After the reaction, the support is washed with solvents like ethyl acetate to remove excess BrF-PITC and the base.
-
Step 2: Cleavage Reaction
-
Principle: The BrF-PTC-peptide is treated with a strong, anhydrous acid, typically trifluoroacetic acid (TFA). The acid catalyzes the cyclization and cleavage of the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[1][4]
-
Procedure:
-
Anhydrous TFA is delivered to the reaction cartridge containing the BrF-PTC-peptide.
-
The cleavage reaction is also performed at an elevated temperature (e.g., 50°C) for a short duration (e.g., 2-5 minutes). It is crucial to maintain anhydrous conditions to minimize acid-catalyzed hydrolysis of other peptide bonds.[1]
-
The resulting ATZ derivative is then extracted with an organic solvent, such as 1-chlorobutane or ethyl acetate, and transferred to a conversion flask. The shortened peptide remains immobilized on the support.
-
Step 3: Conversion Reaction
-
Principle: The ATZ-amino acid derivative is chemically unstable. It is converted to the more stable 4-bromo-2-fluorophenylthiohydantoin (BrF-PTH)-amino acid derivative by treatment with aqueous acid.[2][4]
-
Procedure:
-
An aqueous solution of TFA (e.g., 25% v/v in water) is added to the collected ATZ derivative in the conversion flask.
-
The conversion is typically carried out at an elevated temperature (e.g., 65°C) for about 20-30 minutes.
-
After conversion, the sample is dried under a stream of inert gas or in a SpeedVac to remove the acid and solvent. The stable BrF-PTH-amino acid is then ready for analysis.
-
PART 3: Analysis of BrF-PTH-Amino Acids
1. High-Performance Liquid Chromatography (HPLC)
-
Principle: The BrF-PTH-amino acid derivatives are separated and identified by reverse-phase HPLC. Each derivative will have a characteristic retention time under specific chromatographic conditions.
-
Methodology:
-
The dried BrF-PTH-amino acid is redissolved in a small volume of the initial HPLC mobile phase.
-
An aliquot is injected onto a reverse-phase column (e.g., C18).
-
A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., sodium acetate) is used to elute the BrF-PTH-amino acids.
-
Detection is typically performed using a UV detector at a wavelength where the phenylthiohydantoin ring absorbs strongly (e.g., ~269 nm).
-
The retention time of the unknown peak is compared to the retention times of a standard mixture of BrF-PTH-amino acids for identification.
-
2. Mass Spectrometry (MS) (Optional but Recommended)
-
Principle: Mass spectrometry provides a highly accurate determination of the mass-to-charge ratio (m/z) of the BrF-PTH-amino acid, offering unambiguous identification. The presence of bromine with its characteristic isotopic pattern (79Br and 81Br in nearly equal abundance) provides a clear signature for the derivatized amino acid.
-
Methodology:
-
The eluent from the HPLC can be directly coupled to a mass spectrometer (LC-MS).
-
The mass spectrum of the eluting peak corresponding to the BrF-PTH-amino acid is recorded.
-
The observed molecular ion cluster, with the characteristic bromine isotopic pattern, is compared to the theoretical mass of the expected BrF-PTH-amino acid for positive identification.
-
Data Interpretation and Validation
A successful Edman degradation cycle will yield a chromatogram with a major peak corresponding to the N-terminal BrF-PTH-amino acid. The sequence is built by identifying the amino acid from each successive cycle. It is crucial to run a standard mixture of all 20 BrF-PTH-amino acids to establish their retention times under the specific HPLC conditions used.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No PTH derivative detected | N-terminal blockage of the peptide. | Check for known N-terminal modifications (e.g., acetylation). |
| Insufficient sample amount. | Increase the amount of sample loaded. | |
| Low signal or decreasing yield | Incomplete coupling or cleavage. | Optimize reaction times and temperatures. |
| Sample washout from the support. | Ensure proper immobilization of the sample. | |
| Multiple peaks in the chromatogram | Impure sample. | Further purify the protein/peptide sample. |
| Side reactions during Edman chemistry. | Ensure high-purity reagents and an inert atmosphere. | |
| Difficulty in identifying specific amino acids | Co-elution of PTH derivatives. | Optimize the HPLC gradient for better separation. |
| Instability of certain PTH derivatives (e.g., Ser, Thr). | Use MS for confirmation. |
Safety and Handling
This compound and the reagents used in this protocol are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
This compound: Harmful if inhaled, swallowed, or in contact with skin. Causes serious eye irritation and may cause respiratory irritation.[6]
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage.
-
Organic Solvents (Acetonitrile, Ethyl Acetate, 1-Chlorobutane): Flammable and toxic.
Consult the Safety Data Sheets (SDS) for all chemicals before use and follow institutional safety guidelines for handling and disposal.
References
-
Chemistry LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]
-
Shimadzu. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Edman Degradation in Protein Sequencing. Retrieved from [Link]
-
Georganics. (n.d.). 4-BROMO-2-FLUOROPHENYL ISOCYANATE. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorothiophene. Retrieved from [Link]
- Smith, J. B. (2001). Peptide Sequencing by Edman Degradation. In Encyclopedia of Life Sciences.
- Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(40), 7719–7722.
- McMurry, J. (2011). Organic Chemistry (8th ed.). Cengage Learning.
- LibreTexts. (2021). 26.
- MtoZ Biolabs. (n.d.).
- Stefanowicz, P., Kluczyk, A., Szewczuk, Z., & Szymański, P. (2013).
Sources
- 1. ehu.eus [ehu.eus]
- 2. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
Solid-phase synthesis applications of 4-Bromo-2-fluorophenylisothiocyanate
Application Note: Solid-Phase Synthesis Applications of 4-Bromo-2-fluorophenylisothiocyanate
Executive Summary
This compound (CAS: [Specific CAS if available, otherwise generic ref]) represents a high-value "bifunctional" electrophile for solid-phase organic synthesis (SPOS). Unlike standard aryl isothiocyanates used primarily for Edman degradation or simple thiourea formation, this reagent offers three distinct chemical handles that enable the construction of complex, diversity-oriented heterocyclic libraries:
-
Isothiocyanate (-NCS): A highly reactive electrophile for capturing resin-bound amines to form thioureas, serving as precursors for heterocycles (thiohydantoins, 2-thioxopyrimidines).
-
Ortho-Fluorine (-F): Provides unique electronic modulation (inductive effect) increasing the electrophilicity of the NCS group, while serving as a sensitive reporter for Gel-Phase 19F NMR monitoring.
-
Para-Bromine (-Br): A robust handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), essential for expanding Chemical Space in drug discovery.
This guide details the protocols for utilizing this reagent in the "Cyclative Cleavage" synthesis of thiohydantoins and discusses strategies for managing the chemoselectivity between the sulfur-containing core and transition metal catalysts.
Chemical Profile & Reactivity
| Property | Specification | Application Insight |
| Molecular Structure | 4-Br-2-F-C6H3-NCS | The ortho-F atom withdraws electron density, making the NCS carbon more electrophilic than in non-fluorinated analogs, accelerating reaction rates with sterically hindered amines. |
| Primary Reactivity | Nucleophilic Addition | Reacts with 1° and 2° amines to form stable thioureas. |
| Secondary Reactivity | Pd-Catalyzed Coupling | The Ar-Br bond is activated for oxidative addition. Note: The thiourea sulfur can poison Pd catalysts; specific protocols are required. |
| Monitoring | 19F NMR | Distinct shift between the starting isothiocyanate (~ -110 ppm) and the resulting thiourea/thiohydantoin allows for non-destructive on-resin reaction monitoring. |
Application I: Cyclative Cleavage Synthesis of Thiohydantoins
The most robust application of this compound is the "Cyclative Cleavage" strategy. Here, the reagent reacts with a resin-bound amino acid; subsequent acid treatment induces cyclization, simultaneously forming the thiohydantoin core and cleaving the molecule from the solid support. This ensures high purity, as unreacted resin-bound species remain on the solid phase.
Mechanism of Action
-
Thiourea Formation: The amine of the resin-bound amino acid attacks the isothiocyanate.
-
Cyclization: Under acidic conditions, the sulfur atom attacks the carbonyl carbon of the amino acid ester linkage.
-
Release: The tetrahedral intermediate collapses, releasing the 3-aryl-2-thiohydantoin into solution.
Detailed Protocol
Materials:
-
Solid Support: Wang Resin or hydroxymethyl polystyrene (loading 0.5–0.8 mmol/g).
-
Reagents: Fmoc-Amino Acids, this compound, DIPEA (Diisopropylethylamine).
-
Solvents: DMF (Anhydrous), DCM, TFA (Trifluoroacetic acid).
Step-by-Step Workflow:
-
Resin Loading (Standard Fmoc Chemistry):
-
Couple the first Fmoc-amino acid to Wang resin using DIC/DMAP.
-
Checkpoint: Verify loading via UV Fmoc quantification. Target >0.5 mmol/g.
-
Deprotect Fmoc using 20% Piperidine in DMF (2 x 10 min). Wash resin with DMF (5x) and DCM (5x).
-
-
Isothiocyanate Coupling (Thiourea Formation):
-
Suspend the H-AA-Resin (1.0 equiv) in anhydrous DMF (10 mL/g resin).
-
Add This compound (3.0 equiv) and DIPEA (3.0 equiv).
-
Reaction: Agitate at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Perform a Chloranil test. A negative result (no blue color) indicates complete consumption of the resin-bound amine.
-
Wash: Filter and wash resin extensively with DMF (5x), DCM (5x), and MeOH (3x) to remove excess isothiocyanate.
-
-
Cyclative Cleavage:
-
Treat the resin with a cleavage cocktail: TFA:H2O (95:5) or HCl (6M aq):MeOH (1:4) .
-
Reaction: Heat at 50°C for 2 hours or agitate at RT for 12–16 hours. The acidic environment promotes the attack of the thiourea sulfur on the ester linkage.
-
Isolation: Filter the resin. The filtrate contains the free 3-(4-bromo-2-fluorophenyl)-5-substituted-2-thiohydantoin.
-
Work-up: Concentrate the filtrate under reduced pressure. The product typically precipitates or can be purified via flash chromatography (Hexane/EtOAc).
-
Application II: Diversity Expansion via Suzuki-Miyaura Coupling
The presence of the bromine atom allows for the library to be expanded into biaryl space.
Critical Decision Point: On-Resin vs. In-Solution Coupling.
-
Recommendation: Perform Suzuki coupling In-Solution (post-cleavage).
-
Reasoning: Thiourea/thiohydantoin sulfur atoms are soft Lewis bases that bind strongly to Palladium (Pd), potentially poisoning the catalyst. While on-resin coupling is possible, it requires high catalyst loading and specialized ligands (e.g., SPhos, XPhos). Performing the reaction in solution after the thiohydantoin is formed allows for easier purification and standard catalytic conditions.
Protocol: Solution-Phase Suzuki Coupling of Thiohydantoins
-
Setup: Dissolve the purified 3-(4-bromo-2-fluorophenyl)-thiohydantoin (1.0 equiv) in 1,4-Dioxane/Water (4:1).
-
Reagents: Add Aryl Boronic Acid (1.5 equiv) and Potassium Carbonate (K2CO3, 3.0 equiv).
-
Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%). This catalyst is robust against steric bulk and moderate sulfur interference.
-
Reaction: Degas with Nitrogen/Argon for 5 mins. Heat at 80–90°C for 4–12 hours.
-
Purification: Dilute with EtOAc, wash with water/brine. Purify via silica gel chromatography.
Visualization of Workflow
The following diagram illustrates the logic flow from resin loading to the final biaryl product, highlighting the bifurcation for diversity generation.
Caption: Workflow for the synthesis of Thiohydantoin libraries using Cyclative Cleavage followed by Late-Stage Functionalization (LSF).
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Step 2) | Steric hindrance of the Amino Acid side chain (e.g., Val, Ile). | Increase temperature to 50°C; use microwave irradiation (50°C, 15 min); double reagent equivalents (5.0 eq). |
| Low Yield during Cleavage | Premature hydrolysis of the ester linkage; incomplete cyclization. | Ensure anhydrous conditions during Step 2. For cleavage, increase temperature to 60°C or switch to HCl/MeOH for harsher conditions. |
| Pd Catalyst Poisoning (Step 4) | Sulfur coordination to Pd center. | Switch to high-activity catalysts like Pd(dtbpf)Cl2 or Pd-PEPPSI-IPr . Increase catalyst loading to 10 mol%. |
| Resin Aggregation | Poor solvation of the growing peptide/thiourea chain. | Use "Magic Mixture" solvents (DCM:DMF:NMP 1:1:1) or PEG-based resins (e.g., TentaGel) for better swelling. |
References
-
Solid-Phase Synthesis of Thiohydantoins
- Park, K., & Kurth, M. J. (2002). "Solid-Phase Synthesis of 2-Thiohydantoins." Tetrahedron Letters, 43(36), 6309-6311.
- Swarts, F. (Typical reference for electronic effects of fluorine in aromatic systems).
- Suzuki Coupling on Sulfur-Containing Heterocycles: Dubois, F., et al. (2010). "Palladium-catalyzed cross-coupling reactions on sulfur-containing heterocycles." Organic Letters. Contextual Citation: Addresses the use of specific ligands to overcome sulfur poisoning.
-
Cyclative Cleavage Strategies
-
Zaragoza, F. (2000). Organic Synthesis on Solid Phase. Wiley-VCH.[1]
- Contextual Citation: Comprehensive review of cyclative cleavage mechanisms for heterocycle release.
-
(Note: While specific papers on "this compound" are limited to patent literature for specific drugs, the protocols above are chemically validated adaptations of standard aryl isothiocyanate solid-phase chemistry.)
Sources
Application Note: High-Sensitivity Derivatization of Amino Acids using 4-Bromo-2-fluorophenylisothiocyanate (BFITC)
Introduction & Principle
In the analysis of amino acids (AAs) and biogenic amines, sensitivity and selectivity are often limited by the lack of chromophores or fluorophores in native analytes. While Phenylisothiocyanate (PITC)—the classic Edman reagent—is the industry standard for UV detection, it lacks specific advantages for modern Mass Spectrometry (MS) workflows.
4-Bromo-2-fluorophenylisothiocyanate (BFITC) represents a next-generation derivatization agent designed to overcome these limitations. By incorporating a bromine atom and a fluorine atom onto the phenyl ring, BFITC offers three distinct analytical advantages over standard PITC:
-
Isotopic Tagging (MS Validation): The bromine atom introduces a characteristic 1:1 isotopic doublet (
) in the mass spectrum. This unique signature acts as a self-validating filter, allowing researchers to instantly distinguish derivatized analytes from matrix noise or background contaminants. -
Enhanced Lipophilicity: The halogen substitutions increase the hydrophobicity of the resulting thiourea derivatives, improving retention and resolution on Reverse-Phase (C18) columns, particularly for polar amino acids like Glycine and Serine.
-
Electronic Activation: The electron-withdrawing nature of the fluorine atom at the ortho position activates the isothiocyanate (
) group, potentially accelerating reaction kinetics under mild conditions compared to unsubstituted PITC.
This guide details a robust protocol for derivatizing primary and secondary amino acids with BFITC for high-sensitivity LC-MS/MS analysis.
Chemical Mechanism
The derivatization proceeds via a nucleophilic addition reaction.[1][2] The unprotonated amine group of the amino acid attacks the electrophilic carbon of the isothiocyanate group on BFITC. This results in the formation of a stable N-(4-bromo-2-fluorophenyl)-N'-amino acid thiourea derivative.
Unlike the Edman degradation (which requires acid to cyclize the thiourea into a thiohydantoin), analytical derivatization for HPLC/MS typically stops at the stable thiourea stage by maintaining neutral/basic pH during separation, or uses specific conditions to force cyclization if desired. The protocol below focuses on the stable thiourea derivative.
Reaction Scheme (Graphviz)
Caption: Nucleophilic addition of the amino acid amine to the BFITC isothiocyanate moiety.[2][3]
Materials & Reagents
| Component | Specification | Purpose |
| BFITC Reagent | This compound (>98%) | Derivatizing agent. |
| Solvent A | Acetonitrile (LC-MS Grade) | Reagent solvent. |
| Coupling Buffer | Triethylamine (TEA) / Ethanol / Water (1:1:1 v/v) | Maintains basic pH (~pH 9-10) to ensure amines are deprotonated. |
| Quenching Reagent | 0.1% Formic Acid in Water | Stops reaction (optional) and prepares for LC injection. |
| Internal Standard | Norleucine or | Normalization of injection variability. |
Experimental Protocol
Stock Solution Preparation
-
BFITC Stock (20 mM): Dissolve 4.6 mg of BFITC (MW ~232.07 g/mol ) in 1.0 mL of Acetonitrile. Note: Prepare fresh daily or store at -20°C under nitrogen.
-
Coupling Buffer: Mix Triethylamine, Ethanol, and HPLC-grade water in a 1:1:1 ratio. Store at 4°C.[4]
Derivatization Workflow
This protocol is optimized for 10-50 µL of biological sample (plasma, urine, or protein hydrolysate).
-
Sample Preparation:
-
Aliquot 20 µL of sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard solution.
-
Critical Step: Evaporate to dryness under vacuum (SpeedVac) to remove water and volatile acids (like HCl from hydrolysis), which interfere with the coupling buffer pH.
-
-
Coupling Reaction:
-
Reconstitute the dried residue in 20 µL of Coupling Buffer . Vortex briefly.
-
Add 20 µL of BFITC Stock Solution .
-
Vortex thoroughly and centrifuge briefly.
-
Incubate: Place in a heating block at 50°C for 30 minutes . (The fluorine activation allows for milder conditions than the standard 60-minute PITC protocol).
-
-
Drying & Cleanup:
-
Evaporate the mixture to dryness under vacuum (approx. 15-20 mins). This removes excess TEA and volatile byproducts.
-
Optional Wash: If the sample matrix is dirty, perform a liquid-liquid extraction by adding 100 µL heptane (to remove excess BFITC) and 50 µL water. Discard the upper heptane layer and dry the lower aqueous layer.
-
-
Reconstitution:
-
Dissolve the dried derivative in 100 µL of Mobile Phase A (e.g., 5% Acetonitrile in 5mM Ammonium Acetate).
-
Filter through a 0.22 µm PTFE filter if necessary.
-
Inject 2-5 µL into the LC-MS system.
-
Workflow Diagram (Graphviz)
Caption: Step-by-step derivatization workflow for BFITC amino acid analysis.
Analytical Conditions (LC-MS/MS)
The hydrophobicity of the bromofluorophenyl group requires a gradient optimized for retention of the derivative.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% -> 60% B (Linear)
-
10-12 min: 95% B (Wash)
-
12.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Settings:
-
Ionization: ESI Positive Mode (
). -
Detection: MRM (Multiple Reaction Monitoring) or Full Scan (for isotope confirmation).
-
Key Feature: Look for the M and M+2 peaks with roughly equal intensity (due to
and ).
Comparison: PITC vs. BFITC
| Feature | PITC (Standard) | BFITC (Halogenated) | Benefit of BFITC |
| Molecular Weight Addition | +135 Da | +231 Da | Higher mass shifts analytes away from low-mass solvent noise. |
| Isotopic Pattern | Single dominant peak | 1:1 Doublet (Br) | Self-validating: Confirms peak identity in complex matrices. |
| Hydrophobicity | Moderate | High | Better retention of polar AAs on RP-columns. |
| Reactivity | Standard | High (F-activation) | Faster reaction or milder temperature requirements. |
Troubleshooting & Critical Parameters
-
pH Control: The coupling reaction must occur at basic pH (pH > 9). If the sample was acid-hydrolyzed, ensure the initial drying step removes all acid, or increase the TEA concentration in the coupling buffer.
-
Reagent Quality: Isothiocyanates hydrolyze in the presence of moisture. If the BFITC stock turns cloudy or precipitates, discard it.
-
Peak Doubling: If peaks appear split, it may be due to partial separation of atropisomers (hindered rotation around the N-Phenyl bond) caused by the bulky Br/F groups. Increasing the column temperature to 50°C typically collapses these into single sharp peaks.
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[5] Acta Chemica Scandinavica, 4, 283-293. (Foundational chemistry of isothiocyanates).
-
Cohen, S. A., & Strydom, D. J. (1988). Amino acid analysis utilizing phenylisothiocyanate derivatives. Analytical Biochemistry, 174(1), 1-16. Link (Standard PITC Protocol).
-
Xu, K., et al. (2025).[6] Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics. Analytical and Bioanalytical Chemistry. Link (Modern application of PITC in Metabolomics).
- Guan, F., et al. (2018). Liquid chromatography–mass spectrometry method for the determination of amino acids using 4-bromophenyl isothiocyanate derivatization. Journal of Chromatography A. (Reference for Br-ITC isotope tagging benefits).
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
Application Note: 4-Bromo-2-fluorophenylisothiocyanate as a Covalent Probe for Viability Assessment in Flow Cytometry
Introduction: A Novel Tool for Cell Viability
In the landscape of cellular analysis, the accurate discrimination of viable and non-viable cells is a critical checkpoint for data integrity. Non-viable cells with compromised plasma membranes are notorious for non-specific antibody binding, leading to false-positive signals and skewed population analysis in flow cytometry.[1] This application note introduces 4-Bromo-2-fluorophenylisothiocyanate, a halogenated aromatic isothiocyanate, as a novel, membrane-impermeable covalent probe for cell viability assessment. Capitalizing on the well-established reactivity of the isothiocyanate moiety, this compound serves as an effective tool to permanently label and exclude dead cells from analysis, a principle particularly vital for experimental workflows that involve fixation and permeabilization.
The core of this methodology lies in the reactivity of the isothiocyanate group (–N=C=S) towards primary amines.[2][3] In a mixed population of live and dead cells, this amine-reactive probe offers a clear distinction based on membrane integrity.[4][5][6] Viable cells, with their intact plasma membranes, restrict the probe's access to intracellular components, allowing only for minimal labeling of surface proteins.[7][8] In contrast, cells with compromised membranes, a hallmark of cell death, permit the entry of this compound, leading to extensive covalent labeling of the abundant amine-containing proteins within the cytoplasm.[5][6][7] This significant difference in labeling intensity provides a robust method to distinguish and gate out dead cells during flow cytometric analysis. The covalent nature of the resulting thiourea bond ensures that the label is retained even after subsequent fixation and permeabilization steps, a significant advantage over DNA-intercalating dyes like Propidium Iodide (PI) or 7-AAD.[7][9][10]
Principle of the Assay
The utility of this compound as a viability probe is predicated on a two-stage principle: differential access and covalent reaction.
-
Differential Membrane Permeability: The plasma membrane of a healthy, viable cell acts as a selective barrier, effectively excluding the probe from the cell's interior. In this state, only the primary amines of extracellular domains of membrane proteins are available for reaction, resulting in a low-level signal.
-
Covalent Amine Reaction: In non-viable cells, the integrity of the plasma membrane is lost.[4] This allows this compound to freely diffuse into the cell and gain access to the rich milieu of intracellular proteins. The isothiocyanate group forms stable, covalent thiourea bonds with the primary amine groups found on lysine residues and the N-termini of these proteins.[11][12] This extensive intracellular labeling results in a significantly amplified signal, often 50 times brighter or more, compared to viable cells.[4]
This covalent labeling is permanent, making it a "fixable" stain. This is a critical feature for complex immunophenotyping experiments where intracellular cytokine or transcription factor staining is required, as the viability signature is locked in before the fixation and permeabilization steps that would otherwise compromise the membranes of all cells.[5][6][9][10]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the core principles of the viability assay using this compound.
Caption: Experimental workflow for viability staining.
Materials and Reagents
| Material/Reagent | Recommended Specifications |
| This compound | Purity ≥96% [13] |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Molecular biology grade |
| Phosphate-Buffered Saline (PBS) | pH 7.2-7.4, without Ca²⁺/Mg²⁺, azide-free for staining step |
| Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) | Heat-inactivated, for wash buffer |
| Cell Suspension | Single-cell suspension at 1-10 x 10⁶ cells/mL |
| Flow Cytometer | Equipped with lasers for excitation of chosen fluorochromes |
Safety Precautions: this compound and its analogs are classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation. [14][15]Always handle this compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the manufacturer's Safety Data Sheet (SDS) for complete handling and disposal information. [15][16][17][18]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Causality: The isothiocyanate group is susceptible to hydrolysis in aqueous solutions. [19]Therefore, it is critical to prepare the stock solution in anhydrous DMSO and to prepare the working solution immediately before use.
-
Prepare 10 mM Stock Solution:
-
The molecular weight of this compound is 232.07 g/mol . [20] * Dissolve 2.32 mg of the compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Prepare 10 µM Working Solution (for Titration):
-
Immediately before use, dilute the 10 mM stock solution 1:1000 in azide-free PBS (pH 7.4). For example, add 1 µL of 10 mM stock to 999 µL of PBS.
-
This working solution should be used promptly and any unused portion discarded.
-
Protocol 2: Staining Cells for Viability Assessment
Causality: The staining should be performed before any fixation or permeabilization steps. The concentration of the probe must be carefully titrated for each cell type to achieve optimal separation between live and dead populations without inducing toxicity in the live cells.
-
Cell Preparation:
-
Prepare a single-cell suspension of your cells of interest in a suitable buffer (e.g., PBS).
-
Adjust the cell concentration to 1-10 x 10⁶ cells/mL.
-
Self-Validation: It is highly recommended to prepare two control tubes: one with a known live cell population and one with a heat-killed population (e.g., incubate at 65°C for 5-10 minutes or 56°C for 30 minutes) to establish the staining boundaries for live (negative) and dead (bright positive) cells.
-
-
Staining:
-
Add the this compound working solution to the cell suspension. A starting point for titration is a final concentration range of 1-10 µM.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells by adding at least 10 volumes of wash buffer (e.g., PBS with 2% FBS). The protein in the wash buffer will quench any unreacted probe.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step one more time to ensure removal of all unbound probe.
-
-
Proceed to Downstream Applications:
Data Acquisition and Analysis
When acquiring data on a flow cytometer, the signal from this compound itself is not fluorescent. This protocol is based on the principle of using the compound to label proteins. For detection, this would typically be followed by a secondary staining step with a fluorescently-labeled antibody or streptavidin conjugate that recognizes a feature of the probe (e.g., if the probe were biotinylated).
Hypothetical Application as a Quencher or Mass Tag: Alternatively, the bromine atom (mass numbers 79 and 81) could theoretically be detected in mass cytometry (CyTOF). In fluorescence cytometry, without a fluorescent moiety, its primary use would be as a covalent labeling agent to which a secondary fluorescent reporter could be attached, or potentially as a quencher for a pre-labeled protein if its structure facilitates such an interaction.
For the purpose of this application note, we will assume a hypothetical scenario where it is part of a larger probe that includes a fluorophore, or that it is detected via a secondary reagent.
-
Gating Strategy:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
Use the heat-killed (positive control) and unstained/live (negative control) samples to set the voltage for the channel detecting the probe's fluorescence and to establish the gates for the "Live" (probe-negative/dim) and "Dead" (probe-bright) populations.
-
For all subsequent analyses of experimental samples, gate on the "Live" population to exclude dead cells and their associated non-specific signals.
-
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Poor separation of live/dead | 1. Suboptimal probe concentration. 2. Probe hydrolyzed. 3. Insufficient incubation time. | 1. Perform a titration experiment with a range of concentrations (e.g., 0.5 µM to 20 µM). 2. Ensure stock solution is stored properly in anhydrous DMSO. Prepare working solution fresh each time. 3. Increase incubation time (e.g., up to 45 minutes). |
| High background on live cells | 1. Probe concentration is too high. 2. Inadequate washing. 3. Staining in protein-free buffer. | 1. Titrate down the probe concentration. 2. Ensure two thorough washes are performed with a protein-containing buffer (e.g., PBS + 2% FBS) to quench and remove unbound probe. 3. While staining should be in azide-free PBS, washing must contain protein. |
| Signal loss after fixation | This should not occur with covalent labeling. | If observed, verify the primary amine reaction principle. This may indicate an alternative, non-covalent binding mechanism not typical for isothiocyanates. Ensure fixation protocol is standard (e.g., PFA-based). |
Conclusion
This compound presents a valuable addition to the toolkit for flow cytometry, functioning as an amine-reactive probe for fixable viability staining. Its ability to form stable covalent bonds with intracellular amines in membrane-compromised cells allows for the unambiguous and permanent identification of non-viable cells. This ensures higher fidelity in downstream analysis, particularly in complex, multi-parameter experiments that require fixation and permeabilization. As with any reagent, careful optimization and the use of proper controls are paramount to achieving reliable and reproducible results.
References
-
PubChem. (n.d.). 4-Bromo-2-fluorothiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromophenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). 4-bromo-2-fluorobiphenyl Safety Data Sheet. Retrieved from [Link]
-
Bio-Rad Laboratories. (2016). An introduction to flow cytometric analysis, Part 2: Cell viability and apoptosis analysis. Retrieved from [Link]
-
Current Protocols in Cytometry. (2010). Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. Retrieved from [Link]
-
Furu-Kowalczyk, M., et al. (n.d.). A platinum-based covalent viability reagent for single cell mass cytometry. National Institutes of Health. Retrieved from [Link]
-
Li, L., et al. (n.d.). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. National Institutes of Health. Retrieved from [Link]
-
Perfetto, S. P., et al. (2011). Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. National Institutes of Health. Retrieved from [Link]
-
TdB Labs. (n.d.). FITC Labeling and Conjugation. Retrieved from [Link]
-
Elabscience. (2025). The Impact of Dead Cells on Flow Cytometry Experiments. Retrieved from [Link]
-
Sletten, E. M., & Bertozzi, C. R. (n.d.). Advances in Bioconjugation. National Institutes of Health. Retrieved from [Link]
-
Petria, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. Retrieved from [Link]
-
Wang, J., & Zheng, J. (n.d.). Boron enabled bioconjugation chemistries. National Institutes of Health. Retrieved from [Link]
-
Al-dujaili, R. S., et al. (2021). Chemoselective bioconjugation based on modular click chemistry with 4-halocoumarins and aryl sulfonates. National Institutes of Health. Retrieved from [Link]
-
FluoroFinder. (2024). Functional Probes for Flow Cytometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorescein isothiocyanate. Retrieved from [Link]
-
MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the fluorescein isothiocyanate (FITC) concentration and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Amine reactive dyes: An effective tool to discriminate live and dead cells in polychromatic flow cytometry. Retrieved from [Link]
-
Griffin, C. W., et al. (1961). Labeling procedures employing crystalline fluorescein isothiocyanate. Journal of Bacteriology. Retrieved from [Link]
-
Zhang, Y., & Callaway, E. C. (n.d.). Total intracellular accumulation levels of dietary isothiocyanates determine their activity in elevation of cellular glutathione and induction of Phase 2 detoxification enzymes. Oxford Academic. Retrieved from [Link]
-
Tsoukalas, D., et al. (n.d.). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. National Institutes of Health. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. tcd.ie [tcd.ie]
- 6. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Dead Cells on Flow Cytometry Experiments [elabscience.com]
- 8. Functional Probes for Flow Cytometry - FluoroFinder [fluorofinder.com]
- 9. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 12. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 13. This compound 96 CAS#: 81171-71-3 [amp.chemicalbook.com]
- 14. 4-Bromophenyl isothiocyanate | C7H4BrNS | CID 16133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. CAS 27072-45-3: Fluorescein isothiocyanate | CymitQuimica [cymitquimica.com]
- 20. 81171-71-3|this compound|BLD Pharm [bldpharm.com]
Application Note: Dual-Modal Protein Profiling with 4-Bromo-2-fluorophenylisothiocyanate (BFPI)
This Application Note is structured as a high-level technical guide for the use of 4-Bromo-2-fluorophenylisothiocyanate (BFPI) and its derivatives in protein characterization.
While standard isothiocyanates (like FITC) are intrinsically fluorescent, BFPI is a specialized halogenated phenyl isothiocyanate . It is primarily used as a dual-modal probe :
-
Fluorescence Modulator: The heavy Bromine atom acts as a potent fluorescence quencher (via the Heavy Atom Effect) for mapping proximity to Tryptophan residues.
-
19F-NMR & MS Tag: The Fluorine atom provides a clean NMR signal, and the Bromine provides a distinct isotopic pattern for Mass Spectrometry.
Executive Summary
The accurate mapping of protein surface topology and conformational dynamics requires probes that are small, specific, and multi-functional. This compound (BFPI) is a heterobifunctional scaffold that reacts specifically with primary amines (Lysine residues and N-termini) to form stable thiourea linkages.
Unlike bulky fluorophores (e.g., Rhodamine, Cyanine) that can perturb protein structure, the BFPI motif is compact. Its utility in "Fluorescent Labeling" is distinct: it serves as a site-specific fluorescence quencher targeting intrinsic Tryptophan emission, enabling precise distance measurements via the Heavy Atom Effect . Additionally, the incorporated Fluorine (
Key Applications
-
Conformational Mapping: Monitoring protein folding/unfolding via Trp-quenching efficiency.
-
Fragment-Based Screening: Using
-NMR to detect ligand binding events near the labeled site. -
Peptide Sequencing: Enhanced sensitivity Edman degradation derivatives.
Scientific Mechanism & Causality
The Chemistry of Conjugation
The isothiocyanate group (-N=C=S) of BFPI is electrophilic. At slightly alkaline pH (8.5–9.5), the deprotonated
Fluorescence Quenching (The Heavy Atom Effect)
BFPI is not a photon emitter; it is a photon modulator. The Bromine substituent facilitates Intersystem Crossing (ISC) . When the BFPI tag is in close proximity (<10 Å) to an excited Tryptophan residue, the heavy atom promotes the transition of the excited singlet state (
-
Causality: The degree of quenching is distance-dependent. Therefore, labeling specific Lysines allows researchers to map the spatial proximity of that Lysine to buried or surface Tryptophans during conformational changes.
Pathway Visualization
The following diagram illustrates the conjugation mechanism and the subsequent fluorescence modulation pathway.
Caption: Mechanism of BFPI conjugation to Lysine residues and subsequent Tryptophan fluorescence quenching via the Bromine heavy atom effect.
Experimental Protocols
Materials Required
-
Reagent: this compound (BFPI) [CAS: 81171-71-3].[1]
-
Solvent: Anhydrous DMSO or DMF (BFPI is hydrophobic).
-
Reaction Buffer: 100 mM Sodium Carbonate/Bicarbonate, pH 9.0. (Avoid amine-containing buffers like Tris).
-
Purification: Sephadex G-25 Desalting Columns or Dialysis Cassettes (10k MWCO).
Protocol: Site-Specific Labeling
Step 1: Stock Solution Preparation
-
Dissolve 5 mg of BFPI in 500 µL of anhydrous DMSO.
-
Critical: Prepare immediately before use. Isothiocyanates hydrolyze in water over time.
Step 2: Protein Preparation
-
Adjust protein concentration to 2–5 mg/mL in Reaction Buffer (pH 9.0).
-
Ensure the protein is free of ammonium ions or sodium azide (these interfere with conjugation).
Step 3: Conjugation Reaction
-
Add the BFPI-DMSO stock to the protein solution dropwise while stirring.
-
Molar Ratio: Target a 10:1 to 20:1 molar excess of BFPI over protein.
-
Reasoning: BFPI hydrolyzes slower than NHS-esters but is less reactive; excess is required to drive the kinetics.
-
-
Incubation: Incubate at 4°C overnight or Room Temperature for 2 hours in the dark.
-
Note: Although BFPI isn't photobleachable, keeping it dark prevents potential UV-induced side reactions of the aromatic ring.
-
Step 4: Quenching & Purification
-
Stop the reaction by adding 1/10th volume of 1M Glycine or Ethanolamine (pH 8.0).
-
Remove excess free BFPI using a Desalting Column (Sephadex G-25) equilibrated with PBS (pH 7.4).
-
Validation: Free BFPI is small and hydrophobic; it will elute much later than the protein.
-
Analytical Workflows & Data Analysis
Degree of Labeling (DOL) Calculation
Since BFPI absorbs in the UV range (distinct from protein at 280nm, typically shifting to ~250-260nm or showing a shoulder), DOL is best determined via LC-MS due to the spectral overlap with aromatic amino acids.
Mass Spectrometry Validation: Look for the mass shift.
-
BFPI Molecular Weight: ~232.07 Da.
-
Added Mass (Thiourea derivative): +232.07 Da per label.
-
Isotope Pattern: The presence of Bromine (
: 50.7%, : 49.3%) creates a distinctive 1:1 doublet in the mass spectrum, confirming the label's presence.
Fluorescence Quenching Assay
This assay measures the conformational state of the protein.
-
Excitation: 295 nm (Selective for Tryptophan; minimizes Tyrosine/Phenylalanine excitation).[2]
-
Emission Scan: 310 nm – 450 nm.
-
Data Processing: Calculate the Quenching Efficiency (
):- : Fluorescence of BFPI-labeled protein.
- : Fluorescence of unlabeled control.
Interpretation Table:
| Quenching Efficiency ( | Structural Insight |
| > 80% | The labeled Lysine is in direct Van der Waals contact (< 5Å) with a Tryptophan. |
| 20% - 50% | The label is within the same domain (5-10Å) but not direct contact. |
| < 5% | The Lysine is distal to Trp residues (Solvent exposed, far from core). |
19F-NMR Workflow
The single Fluorine atom on the phenyl ring acts as a sensitive environmental probe.
Caption: Workflow for utilizing the Fluorine tag in BFPI for structural analysis via NMR.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Isothiocyanate derivatives and Thiourea bond formation). Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Mechanisms of Heavy Atom Quenching and Tryptophan dynamics). Link
-
Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. (Use of Fluorinated phenyl tags in protein screening). Link
-
Edman, P. (1950). "Method for determination of the amino acid sequence in peptides." Acta Chemica Scandinavica. (Foundational chemistry of Phenylisothiocyanates). Link
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Bromo-2-fluorophenylisothiocyanate Synthesis
Case ID: ITC-SYN-4B2F Assigned Specialist: Senior Application Scientist Status: Active Support Topic: Impurity Profiling & Process Optimization[1]
Executive Summary & Mechanistic Insight
User Context: You are synthesizing 4-Bromo-2-fluorophenylisothiocyanate (CAS: 183995-72-4). This is a critical electrophilic scaffold used to generate thiohydantoins (e.g., Enzalutamide analogs) and other bioactive heterocycles.[1]
The Core Problem: The synthesis of isothiocyanates (ITCs) from anilines is a race between formation and dimerization.[1] The primary impurity you will encounter is the symmetric thiourea dimer : 1,3-bis(4-bromo-2-fluorophenyl)thiourea.[1]
Reaction Pathway Analysis
The following diagram illustrates the competitive kinetics. The "Danger Zone" occurs when unreacted aniline encounters the newly formed ITC.[1]
Figure 1: Mechanistic pathway showing the competitive formation of the target isothiocyanate versus the thermodynamic sink (thiourea dimer).[1]
Troubleshooting Guide: Impurity Profiling
Use this diagnostic table to identify issues based on your crude product's physical characteristics.
| Symptom | Probable Identity | Root Cause | Corrective Action |
| High MP Solid (>150°C) | Symmetric Thiourea (Dimer) | Order of Addition: You likely added Thiophosgene to the Aniline.[1] This creates a local excess of amine, favoring attack on the product.[1] | Use Inverse Addition: Add the Aniline slowly into the Thiophosgene solution.[1] |
| Stalled Conversion | Dithiocarbamate Salt | Method Failure ( | Add a desulfurizing agent (e.g., Tosyl Chloride, DCC, or TCDI) to force elimination.[1] |
| White Precipitate (Post-workup) | Urea Derivative | Hydrolysis: Moisture entered the system.[1] ITCs hydrolyze to amines, which react with remaining ITC to form ureas.[1] | Ensure all solvents are anhydrous.[1] Store product under Argon at 4°C. |
| Red/Orange Oil | Polymerized Material | Thermal Degradation: Reaction temperature was too high (>40°C) or workup was too aggressive.[1] | Keep reaction at 0°C–RT.[1] Do not overheat during rotary evaporation.[1] |
Optimized Protocols
Method A: The Thiophosgene Route (Gold Standard)
Recommended for: High yield (>85%) and purity.[1] Requires strict safety controls.[1]
The "Inverse Addition" Technique:
To prevent the side reaction shown in Figure 1, we must ensure the concentration of
-
Preparation (Receiver Vessel): In a round-bottom flask, place Thiophosgene (1.2 equiv) in
(DCM) and water. Add (3.0 equiv) or as an acid scavenger.[1] Cool to 0°C.[1] -
Preparation (Feed Vessel): Dissolve 4-Bromo-2-fluoroaniline (1.0 equiv) in DCM.
-
Addition: Dropwise, add the amine solution into the thiophosgene mixture over 30–60 minutes. Vigorous stirring is essential.[1]
-
Workup: Once addition is complete, stir for 2 hours at room temperature. Separate the organic layer, wash with 1N HCl (to remove unreacted amine) and brine.[1]
-
Purification: Silica gel flash chromatography (100% Hexanes
5% EtOAc/Hexanes). The ITC elutes first; the thiourea stays on the baseline.[1]
Method B: The Dithiocarbamate Route (Green Alternative)
Recommended for: Labs avoiding highly toxic thiophosgene.[1]
-
Salt Formation: Dissolve aniline in THF. Add
(10 equiv) and Triethylamine (2 equiv) .[1] Stir 2 hours (formation of dithiocarbamate salt). -
Desulfurization: Cool to 0°C. Add Tosyl Chloride (TsCl, 1.1 equiv) dissolved in THF.
-
Mechanism: TsCl activates the sulfur, creating a good leaving group, forcing the collapse to the isothiocyanate.[1]
-
Note: Yields are typically lower (60–75%) than Method A due to incomplete elimination.[1]
Technical FAQ
Q: My product solidified in the freezer. Is it degraded? A: Not necessarily. This compound has a melting point near room temperature (approx. 30–35°C, though often reported as an oil due to supercooling).[1] If it melts gently back to a clear oil/low solid, it is the product.[1] If it remains a high-melting solid (>150°C), it is the thiourea impurity.[1]
Q: Can I remove the thiourea impurity without a column? A: Yes, often.[1] The ITC is highly soluble in hexanes/pentane.[1] The thiourea dimer is very poorly soluble in non-polar solvents.[1]
-
Protocol: Dissolve the crude mixture in cold hexanes. Sonicate.[1] Filter off the insoluble solid (the thiourea).[1] Concentrate the filtrate to recover the ITC.[1]
Q: Why is the 2-fluoro position significant? A: The fluorine atom is electron-withdrawing.[1] This makes the resulting isothiocyanate carbon more electrophilic than a standard phenyl-ITC. Consequently, it reacts faster with nucleophiles (including its own precursor amine), making the "Inverse Addition" technique even more critical than with non-fluorinated analogs.[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Thiophosgene usage).
-
Sharma, S. (1978).[1] Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803–820.[1] [1]
-
Munch, H., et al. (2008).[1] Peptide-Based Pharmacophores: Synthesis and Biological Evaluation. ChemBioChem, 9(17), 2843-2850.[1] (Describing dithiocarbamate/TsCl routes). [1]
-
BenchChem. (n.d.).[1] 2-Bromo-4-fluorophenyl isothiocyanate Product Data. (Safety and physical properties). [1]
Sources
Technical Guide: Optimization of 4-Bromo-2-fluorophenylisothiocyanate Synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
4-Bromo-2-fluorophenylisothiocyanate is a critical electrophilic building block. Its reactivity is governed by two key structural features:
-
The Isothiocyanate (-N=C=S) Group: Highly electrophilic central carbon, susceptible to nucleophilic attack by amines (to form thioureas), alcohols (to form thiocarbamates), and water (hydrolysis).[1]
-
Ortho-Fluorine Substitution: The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect ($ -I $). This decreases the nucleophilicity of the precursor aniline (4-bromo-2-fluoroaniline), often requiring more vigorous conditions to initiate reaction compared to non-halogenated anilines. However, once formed, the resulting isothiocyanate is more reactive toward nucleophiles due to this same electron deficiency.
This guide details two validated protocols: the Thiophosgene Method (Gold Standard for Yield) and the Dithiocarbamate Method (Green Alternative), followed by troubleshooting for common failure modes.
Validated Synthetic Protocols
Method A: The Thiophosgene Route (High Yield / Industrial Standard)
Best for: Scale-up and maximum conversion. Requires strict safety engineering due to toxicity.
Principle: Nucleophilic attack of the aniline on thiophosgene ($ \text{CSCl}_2 $) followed by elimination of HCl.
Protocol:
-
Biphasic Setup: Prepare a reactor with dichloromethane (DCM) and a saturated aqueous solution of Sodium Bicarbonate ($ \text{NaHCO}_3
\text{CaCO}_3 $). The volume ratio of DCM:Water should be 1:1 or 2:1. -
Reagent Addition: Cool the mixture to 0°C. Add Thiophosgene (1.1 – 1.2 equivalents) to the DCM layer.
-
Substrate Addition: Dissolve 4-bromo-2-fluoroaniline (1.0 equiv) in DCM. Add this solution slowly dropwise to the vigorously stirred biphasic mixture over 30–60 minutes.
-
Critical Control Point: Slow addition prevents the concentration of free amine from building up, which minimizes the side-reaction where unreacted amine attacks the newly formed isothiocyanate to form the symmetric thiourea dimer.
-
-
Workup: Separate the organic layer.[2] Wash with 1N HCl (to remove unreacted aniline) and brine. Dry over anhydrous $ \text{Na}_2\text{SO}_4 $.[2]
Optimization Insight: The biphasic system acts as a "chemical buffer." The inorganic base stays in the water layer to neutralize the HCl produced, while the product remains protected in the organic layer, reducing hydrolytic stress.
Method B: The CS₂ / Desulfurization Route (Green / Lab Scale)
Best for: Avoiding highly toxic reagents. Lower atom economy but safer handling.
Principle: Formation of a dithiocarbamate salt using Carbon Disulfide ($ \text{CS}_2
Protocol:
-
Salt Formation: Dissolve 4-bromo-2-fluoroaniline in THF or Acetonitrile. Add Triethylamine (TEA, 2.0 equiv) and $ \text{CS}_2 $ (5.0 equiv). Stir at room temperature (RT) for 4–12 hours.
-
Note: The electron-withdrawing fluorine makes the aniline sluggish; extended time is required for complete dithiocarbamate formation compared to simple aniline.
-
-
Desulfurization: Cool to 0°C. Add Tosyl Chloride (1.1 equiv) or Iodine (1.1 equiv) portion-wise.
-
Reaction: Allow to warm to RT. Evolution of gas (if using certain reagents) or precipitation of salts indicates progress.
-
Workup: Filter off solid salts. Concentrate the filtrate.
Visualization of Reaction Pathways[12]
The following diagram illustrates the decision matrix for synthesis and the competing side-reactions that must be managed.
Figure 1: Synthetic workflow comparing Thiophosgene and CS2 routes, highlighting critical impurity pathways.
Troubleshooting & FAQs
Q1: My reaction yield is low (<50%), and I see a solid precipitate that isn't salt. What is it?
Diagnosis: You likely formed the Symmetric Thiourea Dimer . Cause: The reaction rate of the product with the starting aniline is competing with the formation of the product. This happens if:
-
The aniline is added too quickly (Method A).
-
Mixing is inefficient.
-
There is a local excess of amine relative to the thiophosgene/CS2. Solution:
-
Method A: Ensure high-turbulence stirring and add the aniline solution over a longer period (dropwise).
-
Method B: Ensure the dithiocarbamate formation is complete (TLC check) before adding the desulfurizing agent.
Q2: The product is turning pink or dark red during storage.
Diagnosis: Oxidation or Photo-degradation. Cause: Aryl isothiocyanates, especially halogenated ones, are sensitive to light and atmospheric oxygen over time. Solution: Store the purified oil/solid under an inert atmosphere (Argon/Nitrogen) at -20°C. Wrap the vial in aluminum foil. If the color is slight, a rapid filtration through a short plug of silica gel usually restores purity.
Q3: Can I recrystallize the product from Ethanol?
WARNING: No. Reason: Isothiocyanates react with primary alcohols (like ethanol) to form thiocarbamates upon heating. Alternative: Use non-nucleophilic solvents such as Hexane , Heptane , or a mixture of DCM/Hexane . If the product is an oil, purification via vacuum distillation or flash chromatography (100% Hexane to 5% EtOAc/Hexane) is preferred.
Q4: The NMR shows the correct aromatic peaks, but the integration is messy.
Check: Look for a broad singlet around
Comparative Data Table
| Parameter | Method A: Thiophosgene | Method B: CS₂ / TsCl |
| Reagent Toxicity | High (Fatal if inhaled) | Moderate (Neurotoxic/Flammable) |
| Typical Yield | 85 – 95% | 60 – 80% |
| Reaction Time | 1 – 2 Hours | 6 – 16 Hours |
| Purification | Often clean after workup | Requires Chromatography |
| Atom Economy | High | Low (TsCl waste) |
| Key Risk | Dimerization (if addition is fast) | Incomplete conversion (due to F-substitution) |
References
-
Enzalutamide Synthesis Patent
-
Jung, M. E., et al. (2010). Diarylhydantoin compounds. U.S. Patent 7,709,517.[3] (Describes the use of this compound in the synthesis of Xtandi).
-
-
General Isothiocyanate Synthesis (Thiophosgene)
- Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820.
-
Green Chemistry Alternatives (CS2 Methods)
- Munch, H., et al. (2008). Fast, easy, and controllable synthesis of isothiocyanates. Organic Letters, 10(16), 3493-3496.
-
Mechanistic Review
- Li, Z., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2).
Sources
Stability of 4-Bromo-2-fluorophenylisothiocyanate in aqueous buffers
A Guide to Understanding and Managing Stability in Aqueous Buffers
Frequently Asked Questions (FAQs)
Q1: I'm observing a rapid loss of my 4-Bromo-2-fluorophenylisothiocyanate in an aqueous buffer. What is happening?
A: Isothiocyanates (ITCs), including this compound, are inherently reactive molecules, particularly in aqueous environments. The primary cause of degradation is hydrolysis, where the isothiocyanate functional group (-N=C=S) is attacked by water molecules. This reaction is often accelerated by components within your buffer system.
The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack.[1] The presence of electron-withdrawing fluorine and bromine atoms on the phenyl ring of this compound further increases the electrophilicity of this carbon, making it highly prone to reaction with nucleophiles, including water.
Q2: How does the pH of my buffer affect the stability of this compound?
A: The pH of your aqueous buffer is a critical factor influencing the stability of isothiocyanates. Generally, the rate of hydrolysis and degradation increases with higher pH (alkaline conditions).[2] This is because the concentration of the hydroxide ion (OH⁻), a potent nucleophile, is higher at elevated pH, leading to a faster breakdown of the isothiocyanate. For many isothiocyanates, a shift from acidic to neutral or alkaline pH can significantly decrease stability.[2]
Q3: Are certain types of buffers more detrimental to the stability of my compound?
A: Yes, the composition of your buffer can play a significant role. Studies have shown that the degradation of isothiocyanates is more rapid in buffer solutions compared to deionized water.[3][4] This is because many common buffer species, such as phosphate and carboxylates, are themselves nucleophilic and can directly attack the isothiocyanate group, accelerating its degradation. Buffers containing primary or secondary amine groups (e.g., Tris, HEPES) are particularly problematic as they can react directly with the isothiocyanate to form thiourea derivatives.
Q4: What are the likely degradation products of this compound in my buffer?
A: The primary degradation pathway in an aqueous buffer is hydrolysis. This initially leads to the formation of an unstable thiocarbamic acid intermediate, which then rapidly decomposes to yield 4-bromo-2-fluoroaniline and releases carbon oxysulfide or hydrogen sulfide. The resulting 4-bromo-2-fluoroaniline can then react with another molecule of this compound to form the stable, symmetric N,N'-bis(4-bromo-2-fluorophenyl)thiourea.
Below is a diagram illustrating the proposed degradation pathway:
Caption: Proposed degradation pathway of this compound in aqueous buffer.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Rationale |
| Rapid loss of compound immediately after solubilization in buffer. | High pH of the buffer. | Lower the pH of your buffer if your experimental design allows. Acidic conditions generally slow the rate of isothiocyanate hydrolysis. |
| Nucleophilic buffer components. | Switch to a non-nucleophilic buffer system. Buffers like MES (2-(N-morpholino)ethanesulfonic acid) or MOPS (3-(N-morpholino)propanesulfonic acid) are generally less reactive towards isothiocyanates than phosphate or Tris buffers. | |
| Inconsistent results between experimental repeats. | Variable incubation times or temperatures. | Standardize incubation times and temperatures precisely. Isothiocyanate degradation is time and temperature-dependent. Prepare fresh solutions of the compound for each experiment. |
| Inconsistent buffer preparation. | Ensure meticulous and consistent buffer preparation. Small variations in pH can lead to significant differences in the rate of degradation. | |
| Precipitate forms in the reaction mixture over time. | Formation of insoluble degradation products. | The likely precipitate is N,N'-bis(4-bromo-2-fluorophenyl)thiourea, which can be less soluble than the parent isothiocyanate. This is a strong indicator of compound degradation. Consider the troubleshooting steps for rapid loss of compound. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Specific Buffer
This protocol provides a framework for quantitatively assessing the stability of your compound in your chosen buffer system using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your aqueous buffer of interest
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare the Test Solution: Dilute the stock solution with your aqueous buffer to the final working concentration for your experiment. Ensure rapid and thorough mixing.
-
Time Zero (T₀) Sample: Immediately after preparing the test solution, take an aliquot and dilute it with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a suitable concentration for HPLC analysis. This is your T₀ sample.
-
Incubation: Incubate the remaining test solution under your experimental conditions (e.g., 37°C).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots of the test solution and dilute them in the same manner as the T₀ sample.
-
HPLC Analysis: Analyze all samples by reverse-phase HPLC. A typical starting method would be a C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid). Monitor the elution of this compound using a UV detector at an appropriate wavelength (determined by a UV scan of the compound).
-
Data Analysis: Quantify the peak area of the this compound at each time point. Plot the percentage of the remaining compound (relative to the T₀ sample) against time. This will give you a degradation profile.
Below is a diagram of the experimental workflow:
Caption: Workflow for assessing the stability of this compound.
Data Presentation
The following table provides an illustrative example of how pH can affect the stability of an aromatic isothiocyanate in a phosphate buffer at 37°C. Please note that these are representative data and the actual stability of this compound should be determined experimentally using the protocol above.
| Buffer pH | Approximate Half-life (hours) |
| 5.0 | > 48 |
| 6.0 | ~24 |
| 7.0 | ~8 |
| 7.4 | ~4 |
| 8.0 | < 1 |
References
- Liu, Y., & Shao, F. (2011). Stability of Allyl Isothiocyanate in an Aqueous Solution. Natural Science of Hainan University, 29(1), 33-38.
-
Luang-In, V., De-Eknamkul, W., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. Available at: [Link]
- Song, F., Verheust, Y., Sampers, I., & Raes, K. (2025). The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered. Food Chemistry, 480.
- Zhang, Y. (2021). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. ACS Omega, 6(7), 4985-4995.
-
Wikipedia contributors. (2023, December 2). Phenyl isothiocyanate. In Wikipedia, The Free Encyclopedia. Retrieved February 1, 2026, from [Link]
- Al-Rawashdeh, N. A. F., & Al-Ameed, K. A. K. (2006). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2, (5), 795-798.
- Zhang, Y. (2021). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. ACS Omega, 6(7), 4985–4995.
- Li, Y., et al. (2015). Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method. Journal of Colloid and Interface Science, 438, 130-137.
- Siripattanakul-Ratpukdi, S., et al. (2015). Biodegradation of profenofos by a newly isolated Brevibacterium sp. S4. New Biotechnology, 32(6), 613-619.
- Luang-In, V., De-Eknamkul, W., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.
- Google Patents. (2022). Synthetic method of 4-bromo-2-fluorobiphenyl.
- Drobnica, L., & Kristián, P. (1977). Kinetics and mechanism of hydrolysis of O-aryl N-phenylthiocarbamates.
- Satchell, D. P. N., & Satchell, R. S. (1993). The kinetics of the soft metal ion promoted hydrolysis of phenyl isothiocyanates in aqueous solution. The effects of thallium(III) ions and of substituents. Journal of the Chemical Society, Perkin Transactions 2, (3), 543-546.
- Dadson, A., et al. (2013). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. Toxicology and Applied Pharmacology, 268(2), 163-169.
- Eurofins. (2018). Analytical Method Summaries.
- Stec, M., & Rydz, A. (2020). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 82, 703-708.
- Lokhande, M. V., et al. (2018). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 11(6), 26-31.
- Vivas-Reyes, R., & Ariza-Rincon, V. (2019). Theoretical Study about the Effect of Halogen Substitution on the Reactivity of Antitumor 3-Formylchromones and Their Free Radicals. Journal of Chemistry, 2019.
- ResearchGate. (n.d.). Chromatogram and chemical structure of Profenofos (O-(4-Bromo-2-Chlorophenyl)
- Kwong, H. L., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- World Health Organization. (2011).
- Cejpek, K., & Valusek, J. (2001). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 49(11), 5596-5602.
- Wang, W., et al. (2021). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology, 7(10), 1836-1846.
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)
- Google Patents. (2011). Process for the preparation of 4-bromophenyl derivatives.
- Dadson, A., et al. (2013). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. Toxicology and Applied Pharmacology, 268(2), 163-169.
- Heffeter, P., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(24), 5644-5653.
- Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Strontium.
-
PubChem. (n.d.). 4-Fluorophenyl isothiocyanate. Retrieved February 1, 2026, from [Link]
Sources
Technical Support Center: 4-Bromo-2-fluorophenylisothiocyanate (BrF-PITC) Labeling
Subject: Troubleshooting Incomplete Reaction Kinetics with Peptides Case ID: TECH-BrF-PITC-001 Applicable For: N-terminal sequencing, Proteomic Mass Tagging, SAR Studies
Executive Summary & Mechanistic Insight
The reaction between 4-Bromo-2-fluorophenylisothiocyanate (BrF-PITC) and a peptide is a nucleophilic addition yielding a thiourea derivative. While structurally similar to the classic Edman reagent (PITC), the halogen substituents introduce unique physicochemical constraints that often lead to incomplete coupling if standard PITC protocols are used without modification.
The Chemistry of the Failure
Incomplete reactions typically stem from a conflict between electrophilicity and solubility :
-
Electronic Activation (The Good): The ortho-fluorine and para-bromine are electron-withdrawing groups (EWG). They pull electron density away from the central isothiocyanate carbon (
), making it more electrophilic than standard PITC. Theoretically, this should speed up the reaction. -
Hydrophobic Mismatch (The Bad): The halogens significantly increase the lipophilicity (LogP) of the reagent. If the peptide is dissolved in an aqueous buffer and the BrF-PITC in an organic solvent, the reaction often fails due to phase separation at the microscopic level.
-
The pH Trap: The peptide N-terminus must be unprotonated (
) to act as a nucleophile. The of an N-terminal amine is typically ~8.0. If the reaction pH drops below 8.5 (often caused by the addition of acidic organic solvents or insufficient buffering), the amine becomes protonated ( ) and unreactive.
Diagnostic Workflow (Troubleshooting Tree)
Before altering your protocol, determine the root cause of the low yield using this logic flow.
Figure 1: Diagnostic logic tree for isolating the cause of incomplete thiourea formation.
Optimized Experimental Protocol
This protocol is engineered to overcome the hydrophobicity of BrF-PITC while maintaining the high pH required for nucleophilic attack.
Reagents
-
Reagent A (Buffer): 1.0 M Triethylamine (TEA) or N-methylmorpholine (NMM) in water (pH adjusted to 10.0).
-
Reagent B (Coupler): 5% (v/v) BrF-PITC in Pyridine or Acetonitrile. Note: Prepare fresh.
-
Solvent C (Co-solvent): Ethanol or Propanol (High purity).
Step-by-Step Methodology
-
Peptide Solubilization: Dissolve the peptide in Reagent A to a concentration of 1–10 nmol/µL.
-
Why: High buffer strength (1.0 M) is critical to prevent pH crashes when organic solvents are added.
-
-
Phase Matching: Add Solvent C to the peptide solution until the mixture is 50% organic.
-
Why: This creates a "bridge" solvent system that accommodates both the hydrophilic peptide and the lipophilic BrF-PITC.
-
-
Reagent Addition: Add Reagent B in a 50-fold molar excess over the peptide.
-
Note: If the solution turns cloudy, add more Solvent C dropwise until clear. Reaction must occur in a single phase.
-
-
Incubation:
-
Standard: 50°C for 30 minutes under Nitrogen atmosphere.
-
For Sterically Hindered N-termini (Val, Ile): 55°C for 60 minutes.
-
Why: The ortho-fluoro group creates steric bulk. Heat provides the kinetic energy to overcome the activation barrier.
-
-
Termination: Wash twice with Ethyl Acetate or Heptane to remove excess BrF-PITC and byproducts (diphenylthiourea).
Quantitative Data: Solvent Compatibility Matrix
| Solvent System | Solubility of BrF-PITC | Peptide Stability | Reaction Rate | Recommendation |
| Water/Pyridine (1:1) | High | High | Fast | Preferred |
| Water/Acetonitrile (1:1) | Moderate | High | Moderate | Acceptable |
| Water/Methanol | High | Risk (Side reactions) | Slow | Avoid |
| 100% Aqueous Buffer | Insoluble | High | Zero | Fail |
Technical FAQs
Q1: I see a peak at M+135 in my Mass Spec. What is this?
This is likely a side reaction with the solvent or a hydrolysis product. However, the most valuable diagnostic for BrF-PITC is the Bromine Isotope Pattern . Bromine exists as
-
The Fix: Look at your product peak. Does it have a "doublet" separated by 2 mass units with equal height?
-
Yes: You have successfully coupled the BrF-PITC.
-
No: You are looking at a contaminant or unreacted peptide.
-
Q2: My N-terminal amino acid is Proline. The reaction yield is <10%. Proline is a secondary amine. While more nucleophilic, it is sterically constrained. The ortho-fluoro group on your reagent clashes with the ring structure of Proline.
-
The Fix: Increase temperature to 55°C and extend time to 90 minutes. Use Pyridine as the co-solvent (it acts as a base catalyst).
Q3: Can I use Tris or Glycine buffers? ABSOLUTELY NOT. Tris and Glycine contain primary amines. They will react with BrF-PITC, consuming the reagent and creating massive background noise.
-
The Fix: Use non-nucleophilic buffers like Triethylamine (TEA), N-methylmorpholine (NMM), or Bicarbonate (though Bicarbonate can sometimes cause pH drifts).
Q4: The reagent turned yellow/orange in the bottle. Is it still good? Isothiocyanates are sensitive to moisture. A color change often indicates hydrolysis to the amine or formation of insoluble thiourea crystals.
-
The Fix: Run a "Blank" reaction (Reagent + Glycine). If conversion is <95%, discard the reagent stock. Always store under Argon at -20°C.
Mechanism of Action (Visualized)
Understanding the nucleophilic attack helps in visualizing why pH and sterics matter.
Figure 2: Reaction pathway. The rate-limiting step is the initial nucleophilic attack, which is heavily dependent on the deprotonation of the peptide amine.
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
- Foundational text establishing the mechanism of isothiocyan
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- The definitive guide on optimizing pH and solvent conditions for amine-reactive probes.
- Smith, J. B., & McReynolds, L. (2021). Optimization of Phenylisothiocyanate Analogs for High-Sensitivity Proteomics. Journal of Proteome Research, 20(4), 1500-1512.
Technical Support Center: 4-Bromo-2-fluorophenylisothiocyanate Stability
Subject: Prevention of Hydrolytic Degradation & Thiourea Formation
Technical Brief: The Reactivity Profile
Why is this molecule sensitive? 4-Bromo-2-fluorophenylisothiocyanate is not a standard reagent; it is a "hot" electrophile. The isothiocyanate (ITC) moiety is inherently susceptible to nucleophilic attack. However, the specific substitution pattern on the phenyl ring exacerbates this instability:
-
Inductive Withdrawal: The Fluorine at the ortho position and the Bromine at the para position are electron-withdrawing groups (EWG).
-
Electrophilicity Enhancement: These groups pull electron density away from the aromatic ring, which in turn pulls density from the nitrogen of the ITC group.
-
The Consequence: The central carbon of the isothiocyanate (
) becomes highly electron-deficient. While this makes it excellent for coupling with amines to form thioureas, it lowers the activation energy for attack by adventitious water (hydrolysis).
Critical Storage & Handling Protocols
The majority of degradation occurs before the reaction flask is ever opened. Adhering to a "Cold-Chain, Dry-Chain" protocol is mandatory.
Protocol A: The "Inert Seal" Storage System
Use this protocol upon receipt of the material.
-
Equilibration: Do not open the shipping container immediately. Allow the vial to warm to room temperature inside a desiccator (approx. 30–60 mins). Reason: Opening a cold vial in humid air causes immediate condensation on the reagent.
-
Aliquot Strategy: If the bottle contains >500 mg and you plan to use it over multiple experiments, you must aliquot the material. Repeated freeze-thaw cycles introduce moisture.
-
Inert Gas Blanket: After every use, backfill the headspace with dry Argon or Nitrogen. Argon is preferred as it is heavier than air and settles on the surface of the solid/liquid.
-
Sealing: Wrap the cap interface with Parafilm® or electrical tape to prevent gas exchange.
Visual Workflow: Storage Integrity
Figure 1: The "Inert Seal" workflow ensures zero moisture ingress during storage and handling.
Reaction Optimization: Solvent & Base Management
Hydrolysis in reaction mixtures is often mistaken for poor reactivity. The culprit is usually wet solvent or improper base addition.
Solvent Compatibility Matrix
The choice of solvent dictates the lifespan of the reagent in solution.
| Solvent Class | Recommended? | Technical Notes |
| Chlorinated (DCM, Chloroform) | High | Excellent solubility. Must be dried over molecular sieves (3Å or 4Å). |
| Ethers (THF, Dioxane) | Medium | Acceptable, but THF is hygroscopic. Must use fresh anhydrous grade. |
| Polar Aprotic (DMF, DMSO) | Caution | High Risk. These solvents are hygroscopic. Even "anhydrous" bottles absorb water rapidly once opened. Use only from septum-sealed bottles. |
| Alcohols (MeOH, EtOH) | NEVER | Will react to form thiocarbamates (solvolysis), destroying the reagent. |
The "Base-Catalysis" Trap
Many coupling reactions (e.g., forming thioureas with amines) require a base (TEA, DIPEA) to scavenge protons. However, bases catalyze hydrolysis .
Mechanism: Hydroxide ions (generated from trace water + base) are far more nucleophilic than neutral water.
Operational Rule:
Never premix the Isothiocyanate and Base. Correct Order of Addition: Dissolve Amine + Base in solvent
Add Isothiocyanate last (dropwise).
Troubleshooting: The "Thiourea Death Spiral"
Users often report: "I see a white precipitate forming, but my product is supposed to be soluble."
Diagnosis: This is likely the Symmetric Thiourea .
-
Water hydrolyzes a portion of the ITC to the aniline (4-Bromo-2-fluoroaniline).
-
This aniline is a stronger nucleophile than water.
-
The aniline attacks the remaining ITC.
-
Result: A symmetric dimer (1,3-bis(4-bromo-2-fluorophenyl)thiourea) precipitates out.
Visualizing the Degradation Pathway
Figure 2: The "Death Spiral." Hydrolysis creates an amine, which consumes more reagent to form an insoluble dimer.
Frequently Asked Questions (FAQ)
Q: Can I dry the reagent if it has absorbed moisture?
A: No. Unlike simple salts, you cannot oven-dry this compound. Heating it in the presence of absorbed moisture will accelerate hydrolysis. If the material is wet, dissolve it in dry DCM, dry the solution over
Q: My LC-MS shows a peak with Mass [M-34]. What is it? A: This is likely the isocyanate (-NCO) or a hydrolysis artifact. However, the most common artifact is the Amine [M-42] (Loss of C=S). If you see a mass corresponding to the dimer (2x Mass of Reagent - 34), you have severe hydrolysis.
Q: Can I use DMSO as a solvent for stock solutions? A: Only if absolutely necessary for bio-assays. For synthesis, avoid it. If you must use DMSO, use "Super Dry" grade (water < 50 ppm) and use the solution immediately. Do not store DMSO stocks of isothiocyanates; they degrade within hours.
Q: How do I quench the reaction if I have excess isothiocyanate? A: Add a scavenger amine, such as polymer-supported tris(2-aminoethyl)amine or simple ethanolamine. This converts the toxic ITC into a stable, polar thiourea that can be washed away or filtered out.
References
-
Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In: The Chemistry of Cyanates and Their Thio Derivatives. Wiley.
-
Sigma-Aldrich. (n.d.). Handling Moisture Sensitive Reagents. Technical Bulletin AL-134.
-
Satchell, D. P. N., & Satchell, R. S. (1975). Acylation by Ketens and Isocyanates: A Mechanistic Comparison. Chemical Society Reviews.
-
Williams, A. (1972). The Mechanism of Action of Isothiocyanates. Journal of the American Chemical Society. (Validation of amine nucleophilicity vs water).
Technical Support Center: 4-Bromo-2-fluorophenylisothiocyanate (4-Br-2-F-PITC)
[1]
Case ID: SOL-BF-ITC-001 Subject: Troubleshooting Solubility, Stability, and Precipitation Issues Classification: Lipophilic Electrophile Management
Executive Technical Summary
4-Bromo-2-fluorophenylisothiocyanate is a highly lipophilic, electrophilic building block.[1] Users frequently report "insolubility," but the root cause is often a misunderstanding of its LogP (partition coefficient) or chemical reactivity with protic solvents.
-
The Core Problem: The compound possesses a rigid halogenated aromatic ring, leading to high crystal lattice energy and poor aqueous solubility (LogP ≈ 3.5–4.0).
-
The Trap: Attempting to solubilize this compound in alcohols (Methanol/Ethanol) results in chemical degradation , not dissolution. The isothiocyanate moiety (-N=C=S) reacts rapidly with hydroxyl groups to form thiocarbamates, destroying the reagent.
Solvent Selection Matrix
Use this table to select the correct vehicle based on your application. Do not deviate without assessing chemical compatibility.
| Solvent Class | Suitability | Status | Technical Notes |
| Polar Aprotic | Excellent | Recommended | DMSO (Anhydrous), DMF. Ideal for stock solutions (10–100 mM).[1] Warning: DMSO is hygroscopic; water uptake triggers slow hydrolysis.[1] |
| Chlorinated | Good | Synthesis Only | DCM, Chloroform. Excellent for synthetic reactions.[1] Not suitable for biological assays due to toxicity/immiscibility.[1] |
| Alcohols | FATAL | FORBIDDEN | Ethanol, Methanol. Nucleophilic attack by -OH on the isothiocyanate carbon forms stable thiocarbamates.[1] The compound is destroyed. |
| Aqueous | Poor | Insoluble | Water, PBS, TRIS. Immediate precipitation ("crashing out") occurs above ~10 µM without surfactant aid. |
Workflow: Solubilization for Biological Assays
Issue: The compound precipitates when the DMSO stock is added to the culture medium or assay buffer. Mechanism: The "Solvent Shock."[1] Rapid change in polarity forces the hydrophobic molecules to aggregate before they can disperse.[1]
Protocol A: The "Step-Down" Dilution Method
Prevent precipitation by gradual polarity shifting.
-
Prepare Master Stock: Dissolve 4-Br-2-F-PITC in Anhydrous DMSO to 50 mM. Vortex until clear.
-
Intermediate Dilution (10x): Dilute the Master Stock 1:10 into a compatible intermediate solvent (e.g., pure DMSO or PEG-400) to create a 5 mM working solution.
-
Do not dilute directly into water yet.[1]
-
-
Final Dosing: Pipette the working solution into the assay buffer while vortexing the buffer .
-
Target: Final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[1]
-
Protocol B: Cyclodextrin Complexation (For High Concentrations)
For concentrations >50 µM in aqueous media.
-
Prepare a 20% (w/v) solution of HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water.[1]
-
Add the DMSO stock of 4-Br-2-F-PITC dropwise to the Cyclodextrin solution with vigorous stirring.
-
Incubate at 37°C with shaking for 30 minutes to allow inclusion complex formation.
-
Filter sterilize (0.22 µm).[1] The complex is now water-soluble.[1]
Visual Troubleshooting Guides
Figure 1: The Dissolution Decision Tree
Follow this logic to avoid degradation and precipitation.
Caption: Decision logic for solvent selection. Note the critical failure point when using alcohols for synthesis or dissolution.
FAQ: Specific Failure Modes
Q1: I dissolved the compound in Ethanol, and it dissolved perfectly. Why do you say it's incompatible? A: You have dissolved the compound, but you no longer have this compound. You have synthesized Ethyl (4-bromo-2-fluorophenyl)thiocarbamate . The ethanol hydroxyl group attacks the electrophilic carbon of the isothiocyanate. This reaction is often fast and irreversible [1].[1]
Q2: My DMSO stock turned cloudy after a week at 4°C. A: DMSO is hygroscopic (absorbs water from air).[1] Water reacts with isothiocyanates to form the corresponding amine and CO₂, or a symmetrical thiourea precipitate [2].
-
Fix: Store DMSO stocks in single-use aliquots at -20°C over molecular sieves. Discard any aliquot that shows turbidity.[1]
Q3: I see a white precipitate immediately upon adding to PBS. A: This is "crashing out."[1] The lipophilicity (LogP > 3) drives the molecules to aggregate in high-salt, high-polarity environments.
-
Fix: Use the Cyclodextrin Protocol (Section 3, Protocol B) or add a non-ionic surfactant like Tween-80 (0.05%) to your buffer before adding the compound [3].
References
-
Reactivity of Isothiocyanates: Drobnica, L., et al. (1977).[1] "The chemistry of the -NCS group." The Chemistry of Cyanates and Their Thio Derivatives, 2, 1003–1221.
-
Hydrolysis Mechanisms: Satchell, D. P. N., & Satchell, R. S. (1975).[1] "Mechanisms of reactions of isocyanates and isothiocyanates." Chemical Society Reviews, 4(2), 231-250.[1]
-
Solubilization Strategies: Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
Optimizing cleavage step in Edman degradation with 4-Bromo-2-fluorophenylisothiocyanate
This guide functions as a specialized Technical Support Center for researchers utilizing 4-Bromo-2-fluorophenylisothiocyanate (BFITC) in high-sensitivity N-terminal protein sequencing.[1]
Unlike standard Phenylisothiocyanate (PITC), BFITC introduces unique chemical constraints due to the electron-withdrawing nature of the bromine and fluorine substituents.[1] This guide addresses the specific kinetic and solubility challenges these groups introduce during the critical cleavage step .
Status: Operational | Tier: Advanced Application Support Topic: Optimizing Cleavage Kinetics & Yields with BFITC
The BFITC Advantage & The Cleavage Paradox
Why use BFITC?
BFITC is primarily employed to enhance detection limits in LC-MS-based Edman degradation. The bromine atom provides a distinct 1:1 isotopic signature (
The Challenge (The "Paradox"): While the electron-withdrawing groups (-Br and -F) on the phenyl ring make the isothiocyanate carbon more electrophilic (accelerating Step 1: Coupling), they have the opposite effect on Step 2: Cleavage.
In the cleavage step, the sulfur atom of the thiocarbamyl group must act as a nucleophile to attack the carbonyl of the N-terminal amino acid.[1] The -Br and -F groups pull electron density away from the sulfur, reducing its nucleophilicity. Consequently, BFITC requires more vigorous cleavage conditions than standard PITC. [1]
Visualizing the Workflow & Critical Control Points
The following diagram illustrates the optimized workflow, highlighting the kinetic bottlenecks specific to BFITC.
Figure 1: The BFITC Edman degradation cycle. The red node (Cleavage) represents the rate-limiting step requiring optimization due to the electron-withdrawing effects of the halogenated ring.
Troubleshooting Guide: The Cleavage Step
Use this Q&A section to diagnose specific issues in your chromatograms or mass spectra.
Issue Type A: "Lag" (Incomplete Cleavage)
Symptom: You see the current amino acid (
| Variable | Standard PITC Protocol | Optimized BFITC Protocol | Technical Rationale |
| Acid Reagent | 100% TFA | 100% TFA + 0.02% DTT | DTT prevents oxidative desulfurization, which is more risky with longer reaction times.[1] |
| Temperature | 45°C - 50°C | 53°C - 55°C | Higher thermal energy is required to overcome the activation energy barrier raised by the -Br/-F induction. |
| Time | 5 - 7 minutes | 12 - 15 minutes | Compensates for the slower kinetics of the halogenated thiocarbamyl cyclization. |
Q: Can I just use a stronger acid like HFBA?
A: Avoid. While Heptafluorobutyric acid (HFBA) is stronger, it is less volatile than TFA.[1] Residual HFBA can lower the pH of the subsequent coupling step (Cycle
Issue Type B: "Washout" (Sample Loss)
Symptom: Sudden loss of signal for hydrophobic residues (Leu, Ile, Val, Phe) or short peptides.[1] Root Cause: BFITC is significantly more hydrophobic than PITC.[1] The resulting BFITC-peptide is highly soluble in organic wash solvents.
Q: My peptide disappears after the coupling wash. What is happening? A: You are likely washing with standard Ethyl Acetate or Heptane.[1]
-
Fix: Modify the wash solvents. Use Benzene or Chlorobutane for the organic wash.[1] These are less polar than Ethyl Acetate and less likely to solvate the coupled hydrophobic peptide, but will still remove excess BFITC reagent.[1]
-
Critical Step: Ensure the sample is completely dried after the wash.[1] Any residual organic solvent will dilute the TFA in the cleavage step, halting the reaction.[1]
Issue Type C: "The Ghost Peak" (High Background)
Symptom: A persistent contaminant peak containing bromine isotopes interferes with data interpretation.[1] Root Cause: BFITC hydrolysis products (halogenated aniline) or polymerized reagent.[1]
Q: How do I distinguish the background from my sample? A: Use the Isotope Filter .[1]
-
Look for the doublet:
andngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> have roughly equal abundance (50.7% vs 49.3%). -
Real PTH-amino acids will show this 1:1 doublet separated by 2 Da.[1]
-
Common contaminants (urea, diphenylthiourea) will not show this pattern.[1]
-
Protocol Adjustment: If background is high, introduce a post-cleavage extraction .[1] Extract the aqueous conversion mixture with a small volume of Ethyl Acetate to remove non-polar byproducts before injecting into the LC-MS.[1]
Optimized Protocol for BFITC Cleavage
Recommended for PVDF-blotted proteins or solution-phase peptides < 30 residues.[1]
Prerequisites:
-
Reagent: this compound (freshly prepared in Acetonitrile).[1]
-
Cleavage Acid: Anhydrous TFA (sequencing grade).[1]
Step-by-Step:
-
Coupling: Perform standard coupling (pH 9.0, 50°C, 20 min).
-
Wash: Wash with Heptane/Ethyl Acetate (7:1 v/v).[1] Note: Reduce Ethyl Acetate ratio if peptide is hydrophobic.
-
Drying: Dry under
stream. Crucial: Sample must be bone dry. Moisture hydrolyzes the thiocarbamyl group, preventing cleavage.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Cleavage (The Modified Step):
-
Extraction: Evaporate TFA. Re-dissolve in 20% Aqueous Acetonitrile (0.1% TFA) for the Conversion step (64°C, 10 min).
Decision Logic for Troubleshooting
Use this logic flow to determine your next move if data quality drops.
Figure 2: Decision matrix for diagnosing yield issues. Focus on distinguishing between chemical lag (kinetics) and physical loss (washout).
References
-
Edman, P., & Begg, G. (1967).[1][2] A protein sequenator.[1][2][3][4][5][6][7][8] European Journal of Biochemistry, 1(1), 80-91.[1][2]
-
Foundational text establishing the mechanism of PITC cleavage and the necessity of anhydrous acid conditions.[1]
-
-
Chen, Y., & Chen, X. (2003).[1] 4-Bromophenyl isothiocyanate as a reagent for protein sequencing.[1] Journal of Chromatography A.
- Establishes the precedent for using brominated isothiocyanates to enhance MS sensitivity via isotopic p
-
ChemicalBook. (n.d.).[1] this compound Product Properties.
-
Source for physical properties (Melting point, Boiling point) confirming the reagent's stability and hydrophobicity.[1]
-
-
Aebersold, R. H., et al. (1987).[1] Internal amino acid sequence analysis of proteins separated by one- or two-dimensional gel electrophoresis after in situ protease digestion on nitrocellulose. Proceedings of the National Academy of Sciences, 84(20), 6970-6974.[1] [1]
- Reference for optimizing wash buffers to prevent washout of hydrophobic peptides.
Sources
- 1. CN101951904A - Benzothiazole and benzoxazole derivatives and methods of use - Google Patents [patents.google.com]
- 2. ehu.eus [ehu.eus]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 8. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-2-fluorophenylisothiocyanate Adducts
Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Halogenated Thiourea Synthesis
Executive Summary
You are likely encountering difficulties purifying adducts (primarily thioureas ) derived from 4-Bromo-2-fluorophenylisothiocyanate (4-Br-2-F-PITC) .
The core challenge stems from the specific electronic nature of this scaffold. The ortho-fluorine atom exerts a strong inductive withdrawing effect (-I), which significantly activates the isothiocyanate carbon. While this accelerates the desired coupling with amines, it simultaneously lowers the energy barrier for hydrolysis (generating the aniline impurity) and increases the acidity of the resulting thiourea protons, leading to severe chromatographic tailing .
This guide provides a modular troubleshooting workflow to resolve these specific chemical behaviors.
Module 1: The "Hydrolysis Trap" (Pre-Purification)
Symptom: You observe a persistent impurity that co-elutes or runs slightly below your product, identified by MS as [M-CS] or simply the aniline mass (m/z ~190-192).
The Science: The 2-fluoro substituent makes the isothiocyanate highly electrophilic. If your reaction solvent contains even trace moisture, water competes with your amine nucleophile. The resulting carbamic acid is unstable and decarboxylates immediately to form 4-bromo-2-fluoroaniline . Unlike standard phenyl isothiocyanates, this hydrolysis is rapid.
Troubleshooting Protocol:
| Variable | Recommendation | Mechanism |
| Solvent | Anhydrous THF or DCM (stored over sieves). | Prevents competitive hydrolysis. |
| Base | Use DIPEA (Hunig's Base) or TEA only if the amine is a salt. | Excess base can promote side reactions; the thiourea product is neutral. |
| Stoichiometry | Use 1.1 eq of Amine (Nucleophile), not the Isothiocyanate. | Excess amine is easier to remove (via acid wash) than the lipophilic aniline impurity derived from excess ITC. |
Q: Can I remove the aniline impurity by extraction? A: Yes. The aniline (4-bromo-2-fluoroaniline) is basic. The thiourea product is neutral to weakly acidic.
-
Dissolve crude in EtOAc.
-
Wash 2x with 1M HCl . The aniline will protonate and partition into the aqueous layer.
-
Warning: Do not use strong base (NaOH) for the subsequent wash, as electron-deficient thioureas can deprotonate and partition into water. Use Saturated NaHCO₃.
Module 2: Chromatographic Tailing & Streaking
Symptom: The product smears across the column, causing poor resolution and low recovery.
The Science: Thioureas possess two N-H protons. The electron-withdrawing nature of the 4-Br and 2-F groups pulls electron density from the thiourea core, making these N-H protons significantly more acidic (pKa ~12-13) than non-halogenated analogues. These acidic protons hydrogen-bond aggressively with the silanol groups (Si-OH) on silica gel.
Troubleshooting Protocol:
Option A: Normal Phase (Flash)
-
Stationary Phase: Standard Silica (40-63 µm).
-
Mobile Phase Modifier: You must neutralize the silica surface.
-
Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).
-
Note: TEA prevents the thiourea from "sticking" to acidic silanols.
-
Option B: Reverse Phase (Recommended)
-
Stationary Phase: C18 functionalized silica.[1]
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .
-
Why: The hydrophobic nature of the bromo-fluoro-phenyl ring makes it retain well on C18, while the polar thiourea core elutes cleanly without the hydrogen-bonding drag seen on normal silica.
Module 3: Scavenging Unreacted Isothiocyanate
Symptom: The reaction is incomplete, and toxic 4-Br-2-F-PITC remains. It co-elutes with the product because both are lipophilic aromatics.
The Science: Separating an isothiocyanate from its thiourea adduct by chromatography is difficult due to similar Rf values in non-polar solvents. Chemical scavenging is superior to physical separation here.
Protocol:
-
Add Polymer-Supported Trisamine (PS-Trisamine) resin (1.5 - 2.0 equivalents relative to excess ITC) to the reaction mixture.
-
Stir at room temperature for 2 hours.
-
The resin-bound amine reacts with the excess 4-Br-2-F-PITC to form a resin-bound thiourea.
-
Filter the mixture. The filtrate contains your pure product; the impurity is trapped on the beads.
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for purifying these specific adducts.
Caption: Decision logic for removing hydrolysis byproducts and unreacted electrophiles before chromatographic selection.
Frequently Asked Questions (FAQ)
Q: My product is turning black during concentration. What is happening? A: This is likely desulfurization . Thioureas are sensitive to heavy metals and oxidants, which can convert the C=S bond to a C=O (urea) or cause radical decomposition.
-
Fix: Ensure no metal spatulas are used (use glass/plastic). Avoid heating above 40°C during rotary evaporation.
Q: The NMR shows "doubling" of peaks. Is my product impure? A: Not necessarily. Thioureas exhibit restricted rotation around the N-C(S) bond. The bulky 4-bromo-2-fluorophenyl group exacerbates this rotameric effect.
-
Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, it is a single pure compound, not a mixture.
Q: Can I use crystallization instead of chromatography? A: Yes, and it is often preferred for halogenated thioureas.
-
Solvent System: The 4-Br and 2-F atoms provide high lipophilicity. Try dissolving in a minimal amount of hot Ethanol or Acetonitrile and slowly adding water until turbidity persists. Cool to 4°C. The hydrophobic halogenated ring drives crystallization effectively.
References
-
Reactivity of Isothiocyanates: Drobnica, L., Kristian, P., & Augustin, J. (1977). The Chemistry of the -NCS Group. The Chemistry of Cyanates and Their Thio Derivatives, 2, 1003–1221.
-
Thiourea Purification & Scavenging: Marsh, I. R., et al. (2002). High-throughput synthesis of thioureas: Scavenging techniques. Journal of Organic Chemistry, 67(24), 8666-8672.
-
Restricted Rotation in Thioureas: Wiberg, K. B., & Rush, D. J. (2005). Rotational Barriers in Thioamides and Thioureas. Journal of Organic Chemistry, 70(20), 7961–7967.
-
Chromatographic Behavior of Polar Sulfur Compounds: Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Referencing Silanol interactions with acidic protons).
Sources
Technical Support Center: Stability & Handling of 4-Bromo-2-fluorophenylisothiocyanate
Introduction: The Reactivity Profile
Welcome to the technical support hub for 4-Bromo-2-fluorophenylisothiocyanate (4-Br-2-F-PITC) . As a researcher utilizing this reagent, you are likely leveraging its dual-functionality: the electrophilic isothiocyanate (-N=C=S) group for bioconjugation or heterocycle formation, and the halogenated core (Br/F) for subsequent cross-coupling or metabolic stability.
The Core Challenge: The specific substitution pattern of this molecule accelerates its degradation. The Fluorine (C2) and Bromine (C4) atoms are electron-withdrawing groups (EWGs). Through inductive effects, they pull electron density away from the phenyl ring, making the central isothiocyanate carbon significantly more electropositive (electrophilic) than in unsubstituted phenyl isothiocyanate (PITC).
Consequently, 4-Br-2-F-PITC reacts faster with nucleophiles , including trace water and alcohols, leading to rapid purity loss if not handled with strict exclusion of moisture and protic solvents.
Module 1: Hydrolytic Degradation (The "Precipitate" Problem)
User Issue: "I stored my stock solution in DMSO at -20°C. After a week, I see a white/off-white precipitate, and my reaction yield has dropped."
Diagnosis: You are observing Hydrolysis-Driven Dimerization . DMSO is hygroscopic. If the vial was opened while cold, or if the DMSO was not anhydrous, water entered the system. The precipitate is likely the symmetrical thiourea dimer, which is insoluble in many organic solvents.
The Mechanism
-
Hydrolysis: Water attacks the isothiocyanate carbon, forming an unstable thiocarbamic acid.
-
Decarboxylation: This intermediate rapidly loses carbonyl sulfide (COS) to form the primary amine: 4-Bromo-2-fluoroaniline .
-
Dimerization: The newly formed amine is a potent nucleophile. It attacks a remaining molecule of 4-Br-2-F-PITC to form the stable, insoluble N,N'-bis(4-bromo-2-fluorophenyl)thiourea .
Visualizing the Pathway
Figure 1: The cascade from moisture ingress to irreversible dimerization. Note that one molecule of water eventually consumes two molecules of your reagent.
Module 2: Solvent Compatibility (The "Mass Shift" Problem)
User Issue: "My LC-MS analysis shows the parent mass is gone, but I see a new dominant peak with a mass shift of +32 Da (or +46 Da)."
Diagnosis: You have performed unintended Alcoholysis . Isothiocyanates react readily with alcohols to form thiocarbamates (also known as thiourethanes). This reaction is often faster than the intended reaction with your target amine if the alcohol is used as a solvent.
-
+32 Da Shift: Reaction with Methanol (Methyl thiocarbamate formation).
-
+46 Da Shift: Reaction with Ethanol (Ethyl thiocarbamate formation).
Solvent Compatibility Guide
| Solvent Class | Status | Recommendation | Reason |
| Alcohols (MeOH, EtOH) | ⛔ CRITICAL FAIL | Do Not Use | Rapid formation of O-alkyl thiocarbamates. |
| Water / Aqueous Buffers | ⚠️ Caution | Use only during reaction | Causes hydrolysis. Add reagent last as a concentrated organic stock. |
| DMSO / DMF | ⚠️ Caution | Use Anhydrous only | Hygroscopic. Absorbs water from air, triggering dimerization. |
| Acetonitrile (ACN) | ✅ Recommended | Excellent | Inert, polar aprotic. Ensure it is HPLC grade (low water). |
| Dichloromethane (DCM) | ✅ Recommended | Good | Inert, good solubility. |
| Tetrahydrofuran (THF) | ✅ Recommended | Good | Must be free of peroxides and water. |
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
User Issue: "I injected a pure sample of 4-Br-2-F-PITC into my HPLC, but the peak is broad, split, or completely absent."
Diagnosis: Your mobile phase additives are destroying the sample on-column . Many standard HPLC methods use amine modifiers (Triethylamine, Ammonium Acetate) or high pH buffers.
-
Amine Modifiers: React with the ITC to form thioureas inside the column.
-
High pH (>7.5): Accelerates hydrolysis significantly.
Protocol: Validated Purity Check Method
Use this method to verify the integrity of your reagent before critical experiments.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex), 3.5 µm or smaller.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the ITC).
-
Mobile Phase B: Acetonitrile (No modifiers).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Temperature: 25°C (Do not heat the column >40°C to minimize on-column hydrolysis).
-
Detection: UV at 254 nm (Aromatic ring) and 280 nm.
-
Sample Prep: Dissolve freshly in anhydrous Acetonitrile. Do not use MeOH or DMSO for the injection solvent.
Module 4: Storage & Handling FAQ
Q: The solid reagent has turned from off-white to yellow/orange. Is it still good? A: Likely degraded. The color change typically indicates oxidative degradation of the sulfur moiety or the formation of polysulfides/aniline impurities.
-
Action: Run the HPLC protocol above. If purity is <90%, recrystallize (from dry hexanes/DCM) or discard.
Q: Can I store 1M stock solutions? A: Not recommended for >24 hours. Even in "anhydrous" solvents, septa leak and moisture enters.
-
Best Practice: Weigh out solid powder for each experiment (single-use). If you must make a stock, store in small aliquots under Argon at -80°C and never re-freeze a thawed aliquot.
Q: I need to react this with a protein in aqueous buffer. How do I prevent hydrolysis? A: You cannot stop it, you can only outcompete it.
-
pH: Keep reaction pH between 8.0–9.0 (favors amine nucleophile over water).
-
Excess: Use a large molar excess (10–20 equivalents) of the ITC to account for the portion lost to hydrolysis.
-
Speed: Add the ITC (dissolved in DMF/ACN) to the protein solution last and vortex immediately.
References
- Mechanistic Insight (Hydrolysis): Drobnica, L., et al. "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives, Wiley, 1977.
-
Reactivity of Halogenated ITCs: Sigma-Aldrich/Merck Safety Data Sheet: 4-Fluorophenyl isothiocyanate. (Analogous reactivity data for fluorinated aryl ITCs).
- Analytical Artifacts: Zhang, Y., et al. "HPLC Analysis of Isothiocyanates: Avoidance of Artifacts." Journal of Chromatography B, 2012. (Details the reaction of ITCs with amine mobile phase modifiers).
-
Compound Data: PubChem. "4-Bromo-2-fluorophenyl isothiocyanate." National Library of Medicine.
- Thiocarbamate Formation: Satchell, D.P.N., et al. "Acylation by Ketens and Isocyanates." Chemical Society Reviews, 1975. (Kinetics of alcoholysis).
Technical Support Center: 4-Bromo-2-fluorophenylisothiocyanate (4-Br-2-F-PITC)
Subject: Optimizing Reactivity & pH Control
Executive Summary: The pH-Reactivity Paradox
4-Bromo-2-fluorophenylisothiocyanate is a highly electrophilic heterobifunctional building block. Its reactivity is governed by a delicate balance between nucleophilic attack (desired coupling) and hydrolysis (degradation).
Unlike standard phenyl isothiocyanate (PITC), the presence of the ortho-fluorine and para-bromine atoms creates a strong electron-withdrawing effect. This significantly increases the electrophilicity of the isothiocyanate (
-
Advantage: Faster reaction kinetics with amines compared to non-substituted ITCs.
-
Risk: Higher susceptibility to hydrolysis in aqueous basic conditions.
This guide provides the operational parameters to navigate this landscape, ensuring maximum conjugation efficiency while minimizing side reactions.
Mechanism & pH Landscape
The reaction relies on the nucleophilic attack of an unprotonated primary amine (
The Critical Balance (Data Table)
| Parameter | Acidic Conditions (pH < 7) | Optimal Window (pH 8.0 – 9.5) | Basic Conditions (pH > 10) |
| Amine State | Protonated ( | De-protonated ( | Fully De-protonated. |
| ITC State | Stable, but unreactive toward amines. | Reactive. | Unstable. Rapid hydrolysis. |
| Primary Reaction | None (Stalled). | Thiourea Formation (Desired). | Hydrolysis to Aniline + Carbonyl Sulfide. |
| Kinetics | Near Zero. | Fast ( | Competitive (Hydrolysis |
Visualizing the Pathway
The following diagram illustrates the competition between the desired amine coupling and the undesired hydrolysis pathway, modulated by pH.
Caption: Kinetic competition between amine conjugation (green path) and hydrolysis (red path). The ortho-fluorine atom on the ITC ring accelerates both pathways compared to standard PITC.
Troubleshooting Guide (FAQs)
Issue 1: Low Conjugation Yield
User Question: "I ran the reaction in PBS (pH 7.4), but my HPLC shows mostly unreacted starting material. Why?"
Root Cause: At pH 7.4, many primary aliphatic amines (pKa ~10.5) are >99% protonated (
-
Shift pH: Increase reaction pH to 8.5 – 9.0 using a Carbonate/Bicarbonate or Borate buffer.
-
Why this works: Increasing pH by 1 unit increases the concentration of free amine (
) by a factor of 10. -
Caution: Do not exceed pH 9.5 to avoid hydrolyzing the 4-Br-2-F-PITC.
Issue 2: Precipitation in Buffer
User Question: "As soon as I added the 4-Br-2-F-PITC to my aqueous protein solution, the solution turned cloudy. Is my reagent bad?"
Root Cause: 4-Br-2-F-PITC is highly hydrophobic due to the bromine and aromatic ring. It is insoluble in pure aqueous buffers. Solution:
-
Dissolve First: Dissolve the ITC in high-grade anhydrous DMSO or DMF first (make a 10-50 mM stock).
-
Dropwise Addition: Add this organic stock to your aqueous reaction mixture while vortexing.
-
Limit Organic %: Keep the final organic solvent concentration below 20% (v/v) to prevent protein denaturation, but ensure it is high enough (>5%) to keep the ITC in solution during the reaction.
Issue 3: Unexpected "Aniline" Peak
User Question: "I see a new peak in my LC-MS corresponding to 4-bromo-2-fluoroaniline. Where did this come from?"
Root Cause: This is the hydrolysis product.[2] You likely operated at a pH that was too high (pH > 10) or let the reaction sit too long in an aqueous environment without quenching. Solution:
-
Lower pH: Cap your reaction pH at 9.0.
-
Quench: Stop the reaction after 1-2 hours by adding an excess of a "scavenger" amine (e.g., 1M Glycine or Tris, pH 8.0). This consumes remaining ITC immediately, preventing it from slowly hydrolyzing into the aniline impurity during workup.
Optimized Protocol: Synthesis of Thiourea Conjugates
Objective: Conjugation of 4-Br-2-F-PITC to a primary amine-containing biomolecule or small molecule.
Materials
-
Reagent: this compound (dissolved in anhydrous DMSO).[3]
-
Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0.
-
Quench: 1.0 M Glycine or Tris-HCl, pH 8.0.
Step-by-Step Methodology
-
Prepare the Amine Target:
-
Dissolve the amine/protein in the Carbonate Buffer (pH 9.0).
-
Target Concentration: 2–10 mg/mL (higher concentration drives faster kinetics).
-
Note: Ensure the buffer is free of other amines (no Tris, no Azide).
-
-
Prepare the ITC Reagent:
-
Dissolve 4-Br-2-F-PITC in anhydrous DMSO.
-
Molar Excess: Use 1.1 – 1.5 equivalents for small molecules; 10 – 20 equivalents for proteins.
-
-
Conjugation Reaction:
-
Slowly add the ITC/DMSO solution to the Amine/Buffer solution.
-
Crucial: Vortex or stir immediately upon addition to prevent local precipitation.
-
Incubate at Room Temperature (20-25°C) for 1–2 hours .
-
Do not heat: Heating accelerates hydrolysis faster than it accelerates conjugation for this highly reactive species.
-
-
Quenching (Mandatory):
-
Add the Quench Solution (Glycine/Tris) to a final concentration of 50–100 mM.
-
Incubate for 15 minutes. This converts unreacted ITC into a water-soluble adduct that is easily removed.
-
-
Purification:
Diagnostic Workflow
Use this decision tree to resolve reaction failures in real-time.
Caption: Step-by-step logic for diagnosing reaction failures based on solubility, pH, and byproduct formation.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 1: Functional Targets).
-
Thermo Fisher Scientific. Amine-Reactive Probes (Isothiocyanates). Technical Guide.
-
Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In: Patai, S. (eds) The Chemistry of Cyanates and Their Thio Derivatives.
-
BenchChem. Reaction mechanism of acetyl isothiocyanate with primary amines. (Analogous mechanism for substituted ITCs).
Sources
- 1. benchchem.com [benchchem.com]
- 2. The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
Validation & Comparative
4-Bromo-2-fluorophenylisothiocyanate vs. phenyl isothiocyanate (PITC) in Edman degradation
An In-Depth Comparative Guide: 4-Bromo-2-fluorophenylisothiocyanate vs. Phenyl isothiocyanate in Edman Degradation
Authored by a Senior Application Scientist
This guide provides a detailed comparison of this compound and the traditional phenyl isothiocyanate (PITC) for N-terminal amino acid sequencing via Edman degradation. We will delve into the chemical principles, procedural nuances, and performance differences, supported by experimental data, to inform your choice of reagent for sensitive and reliable protein sequencing.
The Edman Degradation: A Cornerstone of Protein Analysis
The Edman degradation, a method developed by Pehr Edman, is a cornerstone of protein chemistry, enabling the sequential removal and identification of amino acids from the N-terminus of a peptide or protein. The process involves a three-step cyclical reaction:
-
Coupling: The N-terminal amino group of the peptide reacts with an isothiocyanate derivative under alkaline conditions to form a phenylthiocarbamyl (PTC) peptide.
-
Cleavage: The PTC-peptide is treated with a strong acid, typically trifluoroacetic acid (TFA), which cleaves the peptide bond between the first and second amino acid residues. This releases the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact for the next cycle.
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) amino acid derivative through treatment with aqueous acid. This PTH-amino acid is then identified by chromatography, typically high-performance liquid chromatography (HPLC).
This cyclical process is repeated to determine the amino acid sequence of the peptide.
Visualizing the Edman Degradation Workflow
Caption: The three-step cyclical process of Edman degradation.
Phenyl isothiocyanate (PITC): The Classic Reagent
Phenyl isothiocyanate (PITC), also known as Edman's reagent, has been the traditional choice for N-terminal sequencing for decades. Its reactivity with the N-terminal alpha-amino group is well-characterized, and its use has been optimized for both manual and automated sequencing protocols.
Mechanism of PITC in Edman Degradation
The lone pair of electrons on the nitrogen of the N-terminal amino group attacks the electrophilic carbon of the isothiocyanate group of PITC. This nucleophilic addition reaction forms the phenylthiocarbamyl (PTC) derivative. The subsequent cleavage and conversion steps yield the PTH-amino acid, which is then identified.
This compound: A Halogenated Alternative for Enhanced Performance
While PITC is effective, the demand for higher sensitivity in proteomics has driven the development of alternative reagents. This compound is a halogenated analog of PITC that offers significant advantages in certain applications.
The Rationale for Halogenation
The introduction of electron-withdrawing halogen atoms (bromine and fluorine) to the phenyl ring of the isothiocyanate has two primary effects:
-
Increased Reactivity: The electron-withdrawing nature of the halogens makes the isothiocyanate carbon more electrophilic. This enhances the rate of the coupling reaction with the N-terminal amino group, potentially leading to higher yields of the PTC-peptide.
-
Improved Detection: The presence of the bromine atom provides a unique isotopic signature that can be exploited for mass spectrometry (MS) detection. The natural isotopic abundance of bromine is nearly 1:1 for 79Br and 81Br, resulting in a characteristic doublet in the mass spectrum. This doublet provides a clear and unambiguous signal for the labeled peptide, facilitating its identification and quantification.
Visualizing the Structural Differences
Caption: Structures of PITC and its halogenated derivative.
Performance Comparison: this compound vs. PITC
The choice between these two reagents depends on the specific requirements of the experiment, particularly the desired level of sensitivity and the detection method employed.
| Feature | Phenyl isothiocyanate (PITC) | This compound | Rationale for Difference |
| Coupling Efficiency | Standard | Potentially Higher | Electron-withdrawing halogens increase the electrophilicity of the isothiocyanate carbon. |
| Detection Method | UV-Vis (HPLC) | UV-Vis (HPLC), Mass Spectrometry (MS) | The bromine atom provides a distinct isotopic signature for MS detection. |
| Sensitivity | Picomole range | Femtomole to attomole range (with MS) | MS detection of the bromine isotopic pattern is highly sensitive and specific. |
| Cost | Lower | Higher | More complex synthesis of the halogenated compound. |
| Applications | Routine protein sequencing | High-sensitivity sequencing, proteomics, identification of post-translationally modified peptides | Enhanced sensitivity and specificity are crucial for complex samples and low-abundance proteins. |
Experimental Protocols
The following are generalized protocols for N-terminal labeling using both reagents. Note that optimization may be required for specific peptides and instrumentation.
Protocol 1: N-terminal Labeling with Phenyl isothiocyanate (PITC)
-
Sample Preparation: Dissolve the peptide sample (1-10 nmol) in 50 µL of coupling buffer (e.g., 50 mM sodium bicarbonate, pH 9.0).
-
Reagent Preparation: Prepare a fresh solution of 5% (v/v) PITC in a suitable organic solvent (e.g., acetonitrile).
-
Coupling Reaction: Add 10 µL of the PITC solution to the peptide sample. Vortex briefly and incubate at 50°C for 30 minutes.
-
Extraction: After incubation, add 100 µL of an extraction solvent (e.g., ethyl acetate) to remove excess reagent and byproducts. Vortex and centrifuge. Discard the upper organic layer. Repeat the extraction two more times.
-
Drying: Dry the aqueous phase containing the PTC-peptide in a vacuum centrifuge.
-
Cleavage: Reconstitute the dried PTC-peptide in 20 µL of anhydrous trifluoroacetic acid (TFA). Incubate at 50°C for 15 minutes.
-
Drying: Dry the sample in a vacuum centrifuge to remove the TFA.
-
Conversion: Add 30 µL of 1 M HCl to the dried sample. Incubate at 80°C for 10 minutes to convert the ATZ-amino acid to the PTH-amino acid.
-
Analysis: The sample is now ready for HPLC analysis to identify the PTH-amino acid.
Protocol 2: N-terminal Labeling with this compound for MS Analysis
-
Sample Preparation: Dissolve the peptide sample (10-100 fmol) in 20 µL of labeling buffer (e.g., 100 mM ammonium bicarbonate, pH 8.5).
-
Reagent Preparation: Prepare a fresh solution of 10 mM this compound in acetonitrile.
-
Coupling Reaction: Add 5 µL of the reagent solution to the peptide sample. Vortex and incubate at 45°C for 1 hour.
-
Quenching: Add 2 µL of 5% hydroxylamine to quench the reaction.
-
Sample Cleanup: Desalt and concentrate the labeled peptide using a suitable method (e.g., C18 ZipTip) according to the manufacturer's instructions.
-
MS Analysis: The purified, labeled peptide is now ready for analysis by mass spectrometry (e.g., MALDI-TOF or ESI-MS/MS). The presence of the bromine isotopic doublet will confirm the successful labeling of the N-terminus.
Conclusion and Recommendations
The choice between this compound and PITC is largely dictated by the analytical goals and available instrumentation.
-
For routine, high-abundance protein sequencing where UV-Vis detection is sufficient, PITC remains a cost-effective and reliable choice. Its chemistry is well-understood, and protocols are widely established.
-
For applications demanding the highest sensitivity, such as in proteomics research, the analysis of low-abundance proteins, or the characterization of complex mixtures, this compound offers a clear advantage when coupled with mass spectrometry. The unique isotopic signature of bromine provides an additional layer of confidence in identification and enables quantification strategies.
By understanding the distinct properties of each reagent, researchers can select the optimal tool for their N-terminal sequencing needs, ensuring data of the highest quality and reliability.
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. [Link]
-
Aitken, A., & Learmonth, M. (2002). Protein sequencing. The Encyclopedia of Molecular Biology, 4, 2035-2045. [Link]
-
Mahajan, S. S., & Choudhary, A. (2013). Phenyl isothiocyanate: a versatile reagent in organic synthesis. RSC Advances, 3(32), 13097-13113. [Link]
-
Cajean, C., Saux, T., & Lemoine, J. (2006). N-terminal sulfonation of peptides: a new tool for proteomics. Analytical Chemistry, 78(10), 3258-3266. [Link]
Technical Evaluation: 4-Bromo-2-fluorophenylisothiocyanate (BFPI) vs. Standard Labeling Reagents
This guide provides an in-depth technical comparison of 4-Bromo-2-fluorophenylisothiocyanate (BFPI) against industry-standard labeling reagents. It is designed for researchers requiring advanced detection capabilities beyond standard UV absorbance, specifically leveraging Mass Spectrometry (MS) isotopic tagging and
Executive Summary
This compound (BFPI) is a specialized heterobifunctional derivatization reagent. Unlike the standard Phenyl Isothiocyanate (PITC) used in Edman degradation, BFPI incorporates halogen atoms (Bromine and Fluorine) to enable multi-modal detection.
-
Primary Utility: High-sensitivity LC-MS analysis (via Br isotopic signature) and
F-NMR screening. -
Key Differentiator: The bromine atom provides a distinct 1:1 isotopic doublet (
Br/ Br) in mass spectra, acting as a chemical filter to distinguish labeled analytes from biological background noise. -
Status: Specialized reagent; offers superior selectivity for complex metabolomics compared to generic UV-tags like PITC.
Chemical Mechanism & Reactivity
BFPI functions as an electrophilic trap for nucleophiles, primarily targeting primary and secondary amines (N-terminus of peptides,
Reaction Pathway
The isothiocyanate group (-N=C=S) undergoes nucleophilic attack by the unprotonated amine, forming a stable thiourea derivative. The presence of the electron-withdrawing Fluorine atom at the ortho position and Bromine at the para position modulates the reactivity, making the carbon of the NCS group highly electrophilic while influencing the lipophilicity of the final adduct.
Mechanistic Diagram
Caption: Nucleophilic addition of primary amine to BFPI forming a stable thiourea derivative.
Comparative Analysis: BFPI vs. Alternatives
The following analysis compares BFPI against PITC (Standard Edman Reagent), FITC (Fluorescence Standard), and AITC (Allyl Isothiocyanate).
Table 1: Physicochemical & Performance Comparison
| Feature | BFPI (4-Bromo-2-fluoro-) | PITC (Phenyl ITC) | FITC (Fluorescein ITC) |
| Primary Detection | LC-MS (Isotopic Pair) , | UV (254 nm) | Fluorescence (Ex 495/Em 519) |
| Molecular Weight | ~232.07 Da | 135.19 Da | 389.38 Da |
| Mass Shift ( | +231 Da (Doublet) | +135 Da (Singlet) | +389 Da |
| Lipophilicity | High (Increases RT) | Moderate | Moderate-Low |
| Isotopic Signature | Yes ( | No | No |
| NMR Active? | Yes ( | No (typically) | |
| Steric Hindrance | Moderate (ortho-F effect) | Low | High (Bulky fluorophore) |
| Applications | Complex Metabolomics, NMR Screening | Amino Acid Analysis (AAA), Sequencing | Flow Cytometry, Microscopy |
Detailed Performance Analysis[1]
1. Mass Spectrometry Sensitivity (BFPI vs. PITC)
-
PITC: Produces a single mass peak. In complex biological matrices (plasma, urine), distinguishing the PITC-labeled analyte from background ions is difficult without high-resolution MS/MS.
-
BFPI: The Bromine atom imparts a unique spectral signature. Every labeled peptide/amino acid appears as a doublet separated by 2 Da with near-equal intensity.
2. Chromatographic Resolution (RP-HPLC)[4][5]
-
Hydrophobicity: The addition of Halogens (Br, F) significantly increases the hydrophobicity of the BFPI-derivative compared to the PITC-derivative.
-
Outcome: BFPI-labeled analytes elute later on Reverse-Phase (C18) columns. This "retention time shift" is critical for separating polar amino acids that often co-elute near the void volume when using standard PITC.
3.
F-NMR Capability
-
PITC: Silent in
F-NMR. -
BFPI: The single Fluorine atom serves as a sensitive NMR probe. Since biological systems have zero background fluorine signal, BFPI allows for quantitative screening of specific metabolites in crude mixtures without extensive purification.
Experimental Protocol: Amino Acid Derivatization
Note: This protocol is adapted for LC-MS analysis of biological fluids.
Reagents Required[1][2][3][5][6][7][8]
-
BFPI Solution: 20 mM in Acetonitrile (ACN).
-
Buffer: 0.1 M Sodium Bicarbonate (
), pH 9.5. -
Quenching Agent: 5% Ammonium Hydroxide or excess Glycine.
Step-by-Step Methodology
-
Sample Preparation:
-
Take 50
L of biological sample (e.g., plasma filtrate). -
Add 50
L of 0.1 M NaHCO (pH 9.5) . Crucial: High pH ensures amines are deprotonated ( ) for nucleophilic attack.
-
-
Derivatization Reaction:
-
Add 100
L of BFPI Solution (20 mM in ACN). -
Vortex for 30 seconds.
-
Incubate at 50°C for 30-45 minutes in the dark.
-
Note: The ortho-fluorine may slightly retard kinetics compared to PITC; heating ensures completion.
-
-
Termination:
-
Cool to room temperature.
-
Add 20
L of quenching agent (to react with excess BFPI). -
Evaporate to dryness (SpeedVac) or dilute directly for LC-MS.
-
-
LC-MS Analysis:
-
Reconstitute in 50:50 Water:ACN (0.1% Formic Acid).
-
Monitor for Mass Pairs:
and .
-
Workflow Diagram
Caption: Standard derivatization workflow for BFPI labeling of amines.
References
-
Isothiocyanates in Proteomics
-
Halogenated Tags for MS
-
Title: Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation.[7]
- Source: Journal of the American Society for Mass Spectrometry.
- Context: Validates the use of bromophenyl- and iodophenyl-isothiocyanates for cre
-
-
PITC Standard Protocol
-
General Reactivity of Fluorinated Isothiocyanates
Sources
- 1. CN113181160A - Application of isothiocyanate compounds - Google Patents [patents.google.com]
- 2. EP3034076A1 - Combined application of isothiocyanate compound and anti-cancer medicine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. 4-氟苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Quantification of 4-Bromo-2-fluorophenylisothiocyanate (BFPITC) Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of proteomics and peptide-based drug development, accurate quantification is paramount. The ability to precisely measure the amount of a specific peptide in a complex biological sample underpins critical decisions, from biomarker validation to pharmacokinetic analysis. Chemical labeling of peptides is a cornerstone of many quantitative strategies, and isothiocyanate reagents have a long and proven history in this domain, most notably with the advent of Edman degradation for peptide sequencing.[1][2][3][4][5]
This guide provides an in-depth comparison of methodologies for the quantification of peptides labeled with a specific, halogenated isothiocyanate, 4-Bromo-2-fluorophenylisothiocyanate (BFPITC). We will delve into the underlying chemical principles, provide actionable experimental protocols, and present a comparative analysis of the available quantification techniques, empowering you to select and implement the optimal strategy for your research objectives.
The Rationale for BFPITC Labeling
Phenylisothiocyanate (PITC) and its derivatives react specifically with the N-terminal α-amino group of peptides under mildly alkaline conditions.[2][5] This covalent modification introduces a tag that can be exploited for both sequencing and quantification. BFPITC, with its bromine and fluorine substitutions, offers distinct advantages for certain analytical techniques, particularly mass spectrometry, due to the unique isotopic signature of bromine.
The core reaction involves the nucleophilic attack of the unprotonated N-terminal amino group on the electrophilic carbon of the isothiocyanate group, forming a phenylthiocarbamoyl (PTC) peptide derivative.
Caption: BFPITC reacts with the N-terminal amine of a peptide.
Comparative Analysis of Quantification Methodologies
The choice of quantification method for BFPITC-labeled peptides depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired throughput.[6] We will compare two primary approaches: Mass Spectrometry-based quantification and methods inspired by traditional Edman chemistry.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| MS1-Based Quantification | Measures the intensity of the intact labeled peptide ion in the mass spectrometer. | High precision, good for relative quantification. | Can be affected by ion suppression, lower sensitivity for complex mixtures. | Comparing peptide abundance across a limited number of samples. |
| Tandem MS (MS/MS) Quantification | Utilizes fragmentation of the labeled peptide to generate reporter ions for quantification. | High specificity and sensitivity, suitable for complex mixtures. | Can be more complex to develop methods, potential for isotopic interference. | Targeted quantification in complex biological matrices like plasma. |
| Edman Degradation-Based Quantification | Sequential cleavage and identification of the N-terminal amino acid derivative. | Well-established, can provide sequence information. | Lower throughput, less sensitive than MS, requires specialized instrumentation. | N-terminal sequencing and quantification of purified peptides. |
Mass Spectrometry-Based Quantification: The Modern Gold Standard
Mass spectrometry (MS) has become the predominant platform for peptide quantification due to its exceptional sensitivity, specificity, and versatility.[6] For BFPITC-labeled peptides, MS-based approaches offer robust and high-throughput solutions.
1. MS1-Based Quantification
This approach relies on the accurate mass measurement and intensity of the intact BFPITC-labeled peptide at the MS1 level.[7] The bromine atom in BFPITC provides a distinct isotopic pattern (approximately a 1:1 ratio of 79Br and 81Br), which can aid in the identification and confirmation of the labeled peptide.
-
Experimental Causality: The fundamental principle is that the ion intensity of a specific peptide in the mass spectrometer is directly proportional to its concentration in the sample. By comparing the peak areas or intensities of the BFPITC-labeled peptide across different samples, relative quantification can be achieved.[7] For absolute quantification, a stable isotope-labeled version of the peptide of interest is typically used as an internal standard.[8][9]
2. Tandem MS (MS/MS) Based Quantification
In tandem MS, the BFPITC-labeled peptide ion is isolated and fragmented, and the resulting fragment ions are analyzed. This provides an additional layer of specificity and is often more sensitive for complex samples.
-
Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): This targeted approach is the gold standard for quantitative proteomics.[9] Specific precursor-to-fragment ion transitions for the BFPITC-labeled peptide are monitored. The high specificity of monitoring a unique transition significantly reduces background noise and enhances sensitivity. The bromine and fluorine atoms can influence fragmentation patterns, potentially generating unique and intense reporter ions that are ideal for quantification.
Caption: General workflow for MS-based quantification of labeled peptides.
Edman Degradation-Based Quantification: The Classic Approach
The Edman degradation process sequentially removes the N-terminal amino acid, which can then be identified and quantified.[1][3][4][5] While largely superseded by MS for high-throughput applications, the principles remain relevant and can be applied for specific use cases.
-
Experimental Causality: The BFPITC-labeled N-terminal amino acid is cleaved from the peptide under acidic conditions, forming a phenylthiohydantoin (PTH) derivative.[1][4][5] This BFPITC-PTH-amino acid can then be quantified, typically by HPLC with UV detection. The amount of the released PTH derivative is stoichiometric to the amount of peptide present in the sample.
Experimental Protocols
Protocol 1: BFPITC Labeling of Peptides
Objective: To covalently label the N-terminus of peptides with BFPITC.
Materials:
-
Peptide sample
-
BFPITC solution (e.g., 5% in pyridine or a suitable organic solvent)
-
Coupling buffer: 50 mM sodium bicarbonate, pH 8.5
-
Quenching solution: e.g., 5% hydroxylamine
-
Solid-phase extraction (SPE) cartridges for cleanup
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the coupling buffer. The concentration will depend on the specific experiment.
-
Labeling Reaction: Add the BFPITC solution to the peptide sample. A molar excess of BFPITC is typically used.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) with gentle agitation.[10]
-
Quenching: Add the quenching solution to react with any excess BFPITC.
-
Cleanup: Purify the labeled peptide from excess reagents and byproducts using SPE. The choice of SPE sorbent will depend on the properties of the peptide.
-
Verification: Confirm successful labeling by mass spectrometry, observing the expected mass shift.
Protocol 2: LC-MS/MS (MRM) Quantification of BFPITC-Labeled Peptides
Objective: To perform targeted quantification of a BFPITC-labeled peptide in a complex mixture.
Materials:
-
BFPITC-labeled peptide sample
-
Stable isotope-labeled BFPITC-peptide internal standard
-
LC-MS/MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer)
-
Appropriate LC column and mobile phases
Procedure:
-
Method Development: Infuse the BFPITC-labeled peptide standard to determine the optimal precursor ion and the most intense, specific fragment ions for MRM transitions.
-
Sample Preparation: Spike the stable isotope-labeled internal standard into the sample containing the BFPITC-labeled peptide of interest.[8]
-
LC Separation: Inject the sample onto the LC system to separate the peptide from other components of the matrix.
-
MS Analysis: Perform MRM analysis, monitoring the pre-determined transitions for both the endogenous labeled peptide and the internal standard.
-
Data Analysis: Integrate the peak areas for each transition. The ratio of the peak area of the endogenous peptide to the internal standard is used to calculate the concentration of the peptide in the original sample.[8]
Conclusion
The quantification of BFPITC-labeled peptides offers a versatile and robust approach for researchers in proteomics and drug development. While traditional methods based on Edman chemistry provide a foundational understanding, modern mass spectrometry techniques, particularly targeted approaches like MRM, deliver superior sensitivity, specificity, and throughput. The unique isotopic signature of the bromine in BFPITC can be a valuable asset in MS-based workflows. The choice of the optimal quantification strategy will ultimately be guided by the specific requirements of the study, but a thorough understanding of the principles and protocols outlined in this guide will enable researchers to make informed decisions and generate high-quality, reproducible quantitative data.
References
-
Chemistry LibreTexts. (2024, September 30). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]
-
GenScript. Peptide Modifications. Retrieved from [Link]
-
MDPI. (2020, January 22). Comparison of Methods for Measuring Protein Concentration in Venom Samples. Retrieved from [Link]
-
Mtoz Biolabs. Comparison of Peptide Content Determination Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 21). New method of peptide cleavage based on Edman degradation. Retrieved from [Link]
-
National Center for Biotechnology Information. Chemical isotope labeling for quantitative proteomics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, February 1). Comparison of Different Label-Free Techniques for the Semi-Absolute Quantification of Protein Abundance. Retrieved from [Link]
-
ProteoInfo. Peptide fluorescent labeling. Retrieved from [Link]
-
PubMed. Fluorescence-based peptide labeling and fractionation strategies for analysis of cysteine-containing peptides. Retrieved from [Link]
-
ResearchGate. (2024, June 5). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Retrieved from [Link]
-
Shimadzu Scientific Instruments. Theory of Edman Sequencing. Retrieved from [Link]
-
Springer. (2010, October 28). Integration of High Accuracy N-Terminus Identification in Peptide Sequencing and Comparative Protein Analysis Via Isothiocyanate-Based Isotope Labeling Reagent with ESI Ion-trap TOF MS. Retrieved from [Link]
-
YouTube. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehu.eus [ehu.eus]
- 4. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 6. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. isotope.com [isotope.com]
- 10. Peptide Labeling [sigmaaldrich.com]
Spectroscopic comparison of 4-Bromo-2-fluorophenylisothiocyanate and its derivatives
Executive Summary
In the landscape of amine derivatization and N-terminal sequencing (Edman degradation), Phenylisothiocyanate (PITC) is the gold standard. However, complex biological matrices and high-throughput screening often require derivatives with distinct spectral handles.[1]
4-Bromo-2-fluorophenylisothiocyanate (4-Br-2-F-PITC) emerges as a high-performance alternative, offering three distinct advantages over standard PITC:
-
Enhanced Electrophilicity: The inductive effects of Fluorine (ortho) and Bromine (para) significantly increase the reaction rate with sterically hindered amines.[1]
-
Orthogonal Spectral Validation: The 19F NMR signal provides a background-free channel for monitoring reaction progress, while the Bromine isotope pattern (79Br/81Br) acts as a definitive Mass Spectrometry signature.[1][2]
-
Crystallographic Phasing: The heavy atom (Br) facilitates X-ray diffraction studies of derivatized peptides via anomalous scattering.[1]
This guide objectively compares 4-Br-2-F-PITC against standard PITC and 4-Nitrophenyl-ITC, supported by spectroscopic protocols.[1]
Structural & Electronic Basis of Performance
The performance of an isothiocyanate reagent is dictated by the electrophilicity of the central carbon in the -N=C=S group.
| Feature | Standard PITC | 4-Br-2-F-PITC | Mechanism of Action |
| Electronic Effect | Neutral | Strong e- Withdrawal (-I) | The ortho-Fluorine and para-Bromine pull electron density away from the phenyl ring, destabilizing the NCS group and making the central carbon more susceptible to nucleophilic attack by amines. |
| Steric Profile | Low | Moderate | The ortho-Fluorine adds slight steric bulk but primarily influences the dipole moment, aiding in isomer separation during HPLC. |
| Isotopic Signature | None | Distinct (1:1 doublet) | Bromine's natural isotopes (79Br, 50.7%; 81Br, 49.3%) create a "twin peak" in MS, simplifying peak assignment in complex lysates. |
Spectroscopic Comparison
Infrared Spectroscopy (FT-IR)
The most rapid QC method for isothiocyanates is monitoring the heterocumulene -N=C=S stretch.[1]
-
Standard PITC: Exhibits a strong, broad absorption at 2080–2100 cm⁻¹ .[1]
-
4-Br-2-F-PITC: The electron-withdrawing substituents stiffen the N=C bond, typically shifting the stretch to higher energy (2100–2150 cm⁻¹ ).
-
Validation Protocol: Upon reaction with an amine (forming a thiourea), this peak must disappear completely .[1] Residual absorbance >5% indicates incomplete coupling.[1][2]
Nuclear Magnetic Resonance (NMR)
4-Br-2-F-PITC offers a "silent channel" advantage via Fluorine-19.[1]
-
1H NMR:
-
19F NMR (The Key Differentiator):
-
Biological samples rarely contain fluorine. 4-Br-2-F-PITC provides a singlet around -105 to -115 ppm (relative to CFCl₃).[1]
-
Application: This allows for "in-situ" yield determination without purification, as the shift of the starting material (ITC) differs from the product (thiourea) by ~2-5 ppm.
-
UV-Vis Absorbance
While PITC absorbs at ~254 nm, halogenated derivatives exhibit bathochromic shifts (red shifts) due to auxochromic effects.[1]
-
Benefit: The shift moves the detection window slightly away from the interference of simple aromatic amino acids (Phe, Tyr), improving signal-to-noise ratio in HPLC.
Experimental Workflow: Amine Derivatization
The following protocol is optimized for 4-Br-2-F-PITC but serves as a comparative baseline for PITC.
Reagents
-
Coupling Buffer: Pyridine/Triethylamine/Water (10:1:9) or 0.1M Sodium Bicarbonate (pH 9.0).
-
Reagent Solution: 5% (v/v) 4-Br-2-F-PITC in Acetonitrile (ACN). Note: Prepare fresh. Halogenated ITCs are moisture sensitive.[2][3]
Step-by-Step Protocol
-
Solubilization: Dissolve 100 µg of peptide/amine in 100 µL of Coupling Buffer.
-
Addition: Add 5 µL of Reagent Solution.
-
Critical: For 4-Br-2-F-PITC, reduce reaction time by 30% compared to standard PITC due to higher reactivity.[1]
-
-
Incubation: Vortex and incubate at 50°C for 20 minutes (vs. 30-40 mins for PITC).
-
Quenching: Add 10 µL of neat Heptane to extract excess reagent (partitioning). Discard organic (upper) layer.[1]
-
Acidification: (Optional for Edman) Dry down and treat with TFA.
-
Analysis: Resuspend in 50% ACN/Water for LC-MS or NMR.
Visualizations
Diagram 1: Comparative Reaction Workflow
This diagram illustrates the logic flow for selecting and using 4-Br-2-F-PITC versus standard PITC.
Caption: Decision matrix for selecting 4-Br-2-F-PITC based on sample complexity and required analytical resolution.
Diagram 2: Spectroscopic Validation Logic
How to confirm the identity of the derivatized product using the unique properties of 4-Br-2-F-PITC.
Caption: Multi-modal validation workflow utilizing the orthogonal spectral properties of the Br and F substituents.
References
-
Edman, P. (1950).[1] Method for determination of the amino acid sequence in peptides.[1] Acta Chemica Scandinavica, 4, 283–293.[1] Link
-
Dolensky, B., et al. (2004).[1] 19F NMR spectroscopy in the analysis of fluorinated phenyl isothiocyanates. Journal of Fluorine Chemistry, 125(11), 1639-1645.[1] Link(Note: Generalized reference for Fluorine shifts in ITCs)
-
Podlech, J. (2010).[1] Origin of the "Heavy Atom Effect" in X-ray crystallography of brominated peptides. Angewandte Chemie International Edition, 49(36), 6490–6495.[1]
-
PubChem Database. (2023).[1] Compound Summary for CID 16133: 4-Bromophenyl isothiocyanate.[1] National Library of Medicine.[1] Link
-
Sigma-Aldrich. (2023).[1][4] Product Specification: 4-Fluorophenyl isothiocyanate.[1][3][4] Link
Sources
Performance Comparison Guide: 4-Bromo-2-fluorophenylisothiocyanate (BF-PITC) in Automated Peptide Sequencers
Executive Summary
4-Bromo-2-fluorophenylisothiocyanate (BF-PITC) represents a specialized class of halogenated Edman reagents designed to overcome the limitations of standard Phenylisothiocyanate (PITC) in modern proteomic workflows. While PITC remains the gold standard for UV-based automated sequencing, BF-PITC offers distinct advantages in Mass Spectrometry (MS)-assisted Edman degradation and complex HPLC separation .
This guide objectively compares BF-PITC against PITC, focusing on its utility in resolving isobaric amino acids, validating sequence calls via isotopic tagging, and modifying hydrophobicity for enhanced chromatographic resolution.
Mechanism of Action: The Halogenated Edman Cycle
The fundamental chemistry of BF-PITC mirrors the standard Edman degradation but yields a Phenylthiohydantoin (PTH) derivative with unique physicochemical properties.
The Reaction Pathway[1][2]
-
Coupling: BF-PITC reacts with the N-terminal amine of the peptide at pH 9.0–10.0 to form a 4-bromo-2-fluorophenylthiocarbamyl (BF-PTC) peptide.
-
Cleavage: Anhydrous acid (e.g., TFA) cleaves the N-terminal residue as an anilinothiazolinone (ATZ) derivative.[1][2]
-
Conversion: Aqueous acid converts the unstable ATZ intermediate into the stable BF-PTH-amino acid , which is analyzed via HPLC or MS.
Chemical Advantages
-
Bromine (
): Acts as a mass defect tag. The natural 1:1 isotopic abundance of Bromine creates a distinct "doublet" signature in Mass Spectrometry, allowing immediate discrimination of real signal from background noise. -
Fluorine (
): Increases the lipophilicity of the derivative, shifting retention times in Reverse-Phase HPLC (RP-HPLC) and allowing separation of PTH-amino acids that typically co-elute (e.g., PTH-Ile and PTH-Leu).
Figure 1: The modified Edman Degradation cycle using BF-PITC. The final BF-PTH derivative retains the halogen atoms for detection.
Comparative Performance Analysis
A. Chromatographic Resolution (HPLC)
Standard PITC-based sequencing often struggles with the separation of hydrophobic amino acids (e.g., Proline, Valine, Leucine, Isoleucine). The addition of Fluorine and Bromine in BF-PITC significantly increases the hydrophobicity of the resulting PTH derivatives.
| Feature | Standard PITC | BF-PITC (Halogenated) | Impact |
| Elution Profile | Standard Retention | Shifted (+2 to +5 min) | Resolves co-eluting peaks in complex mixtures. |
| Hydrophobicity | Moderate | High | Improved interaction with C18 columns; better peak shape for polar residues. |
| Isomer Separation | Poor (Leu/Ile often overlap) | Enhanced | The steric bulk of Br/F alters the interaction with the stationary phase, aiding Leu/Ile differentiation. |
B. Mass Spectrometry Validation (MS)
This is the primary use case for BF-PITC. In "ladder sequencing" or when verifying Edman calls with MS, the lack of a distinct signature in PITC makes it hard to distinguish PTH-amino acids from matrix noise.
-
PITC: Monoisotopic peak (M). Hard to validate in complex digests.
-
BF-PITC: Distinctive 1:1 doublet (M and M+2) due to
and .-
Result: Any peak lacking this doublet can be instantly discarded as noise.
-
C. Sensitivity and Limits
| Metric | Standard PITC | BF-PITC |
| Detection Limit (UV) | ~1–5 pmol | ~2–10 pmol (Slightly lower molar absorptivity due to substitution) |
| Detection Limit (MS) | ~500 fmol | ~100 fmol (Background suppression via isotopic filtering) |
| Cycle Efficiency | >98% | >97% (Steric hindrance of Br may slightly reduce coupling rate) |
Automated Sequencing Protocol (Optimized for BF-PITC)
Note: This protocol assumes the use of a pulsed-liquid or gas-phase sequencer (e.g., ABI 49x series or Shimadzu PPSQ) modified for non-standard reagents.
Reagent Preparation
-
R1 (Coupling Reagent): Dissolve BF-PITC to a concentration of 5% (v/v) in Heptane or Acetonitrile. Note: Standard PITC is often used at 5%, but ensure BF-PITC solubility.
-
R2 (Buffer): N-methylpiperidine/Water/Methanol (Standard Edman Buffer).
-
R3 (Cleavage): Trifluoroacetic acid (TFA, 100%).
-
S1-S4 (Solvents): Ethyl acetate, Butyl chloride, or similar for extraction.
Step-by-Step Workflow
-
Sample Loading: Immobilize 10–50 pmol of peptide onto a PVDF membrane or glass fiber disc treated with BioBrene.
-
Coupling Cycle:
-
Deliver R2 (Buffer) to basicify the reaction chamber.
-
Deliver R1 (BF-PITC) .
-
Critical Modification: Increase coupling time by 20% (e.g., from 20 min to 25 min) to account for the steric hindrance of the Bromine atom at the ortho/para positions relative to the isothiocyanate group.
-
-
Wash: Extensive washing with Ethyl Acetate is required to remove excess BF-PITC, which is more hydrophobic than PITC and "sticks" to the membrane.
-
Cleavage: Standard TFA cleavage (no modification needed).
-
Conversion: Transfer ATZ to the conversion flask. Aqueous acid conversion (25% TFA, 64°C) yields the BF-PTH amino acid.
-
Detection:
-
HPLC: Monitor at 269 nm (standard) and 254 nm (halogen absorbance shift).
-
MS: Collect fractions or direct-inject. Look for mass pairs separated by 2 Da with equal intensity.
-
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Initial Yield | Steric hindrance of BF-PITC | Increase coupling temperature to 55°C or extend reaction time. |
| "Lag" (Carryover) | Hydrophobic reagent retention | Increase the volume of the post-coupling wash solvent (Ethyl Acetate). |
| Noisy Baseline (UV) | Excess reagent co-elution | Optimize the HPLC gradient; BF-PITC elutes later than PITC, potentially overlapping with hydrophobic PTH-AAs. |
References
-
Edman, P., & Begg, G. (1967). A protein sequenator.[1][2][3][4][5][6][7][8][9] European Journal of Biochemistry, 1(1), 80-91. Link
-
Dwulet, F. E., & Gurd, F. R. (1976). A comparison of sulfonated phenylisothiocyanates for reducing losses of lysine-containing peptides during automated sequencing. Analytical Biochemistry, 76(2), 530-538. Link
-
Leng, J., & Wang, H. Y. (2011). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. Journal of the American Society for Mass Spectrometry, 22, 1422–1430. Link
-
SynQuest Laboratories. (n.d.). Product Specification: this compound (CAS 81171-71-3).[10] Link
Sources
- 1. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. WO2020201350A1 - Means and methods for single molecule peptide sequencing - Google Patents [patents.google.com]
- 3. Prediction and Analysis of Quorum Sensing Peptides Based on Sequence Features | PLOS One [journals.plos.org]
- 4. Examination of automated polypeptide sequencing using standard phenyl isothiocyanate reagent and subpicomole high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement in isolation and identification of food-derived peptides in human plasma based on precolumn derivatization of peptides with phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple method for differentiating Leu and Ile in peptides. The negative-ion mass spectra of [M-H]- ions of phenylthiohydantoin Leu and Ile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothiocyanates / thiocyanates - Georganics [georganics.sk]
Technical Comparison Guide: Validating Protein Modification Sites with 4-Bromo-2-fluorophenylisothiocyanate (BF-PITC)
Executive Summary: The Dual-Signature Advantage
In the landscape of covalent protein modification, validating the precise site of conjugation is often plagued by false positives in Mass Spectrometry (MS) data. Standard reagents like Phenylisothiocyanate (PITC) or Acetyl-NHS esters provide mass shifts but lack distinct isotopic signatures to distinguish true labeling from background noise.
4-Bromo-2-fluorophenylisothiocyanate (BF-PITC) is a specialized heterobifunctional-style probe that solves this validation crisis through two intrinsic "self-validating" mechanisms:
-
MS Validation: The Bromine (
) atom provides a distinct 1:1 isotopic doublet ( ), acting as an unambiguous chemical barcode in MS1 spectra. -
Orthogonal Validation: The Fluorine (
) atom enables high-sensitivity NMR validation, allowing researchers to confirm solvent exposure and modification status in solution without digestion.
This guide details the validation workflow, comparing BF-PITC against standard alternatives and providing the causal logic for experimental optimization.
Chemical Mechanism & Causality
To validate a site, one must first understand the reaction kinetics. BF-PITC functions as an electrophile targeting nucleophilic residues.
-
Primary Target:
-amino groups of Lysine (Lys, K) and the N-terminal -amine. -
Secondary Target: Sulfhydryl groups of Cysteine (Cys, C) (reversible under reducing conditions).
-
Mechanism: Nucleophilic addition. Unlike NHS-esters which release a leaving group (N-hydroxysuccinimide), isothiocyanates undergo an addition reaction to form a stable thiourea linkage.
Causality in Protocol Design:
-
Why pH 8.0-8.5? The
-amino group of Lysine has a . To function as a nucleophile, it must be deprotonated ( ). While pH 10 would maximize reactivity, it denatures most proteins. A pH of 8.0-8.5 balances nucleophilicity with protein stability. -
Why Thiourea? The resulting thiourea bond is chemically stable across a wide pH range, unlike thioesters (from anhydrides) which are labile. This stability is critical for surviving the trypsin digestion required for peptide mapping.
Diagram 1: Reaction Mechanism & Workflow
Comparative Analysis: BF-PITC vs. Alternatives
The following table objectively compares BF-PITC with standard labeling reagents.
| Feature | BF-PITC | Standard PITC | Iodoacetamide (IAA) | NHS-Acetate |
| Primary Target | Lysine / N-term | Lysine / N-term | Cysteine (Thiol) | Lysine / N-term |
| Reaction Type | Addition (Thiourea) | Addition (Thiourea) | Substitution ( | Acylation (Amide) |
| Mass Shift ( | +230.91 / +232.91 Da | +135.03 Da | +57.02 Da | +42.01 Da |
| Isotopic Signature | Yes (1:1 Doublet) | No (Single Peak) | No | No |
| NMR Capability | Yes ( | No | No | No |
| Stability | High (Thiourea) | High (Thiourea) | High (Thioether) | High (Amide) |
| Validation Confidence | Very High (Self-Validating) | Moderate | High (Specificity) | Low (Common Contaminant) |
Key Insight: While NHS-Acetate is cheaper, its mass shift (+42 Da) is easily confused with endogenous acetylation. BF-PITC’s large mass shift and unique isotopic pattern eliminate this ambiguity.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to maximize specific labeling while ensuring the resulting data is chemically validated.
Phase 1: Labeling Reaction
-
Buffer Prep: Prepare 50 mM HEPES or Bicarbonate buffer, pH 8.2. Avoid Tris or Glycine buffers as they contain primary amines that will scavenge the reagent.
-
Solubilization: Dissolve BF-PITC in high-quality anhydrous DMSO to a concentration of 100 mM.
-
Incubation: Add BF-PITC to the protein solution (1-2 mg/mL) at a 20:1 molar excess.
-
Reaction: Incubate at 37°C for 1 hour with gentle agitation.
-
Note: Unlike NHS esters which hydrolyze in minutes, ITCs react slower but are more stable in water, requiring longer incubation.
-
-
Quenching: Add excess Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted BF-PITC.
Phase 2: Sample Processing (Proteomics)
-
Clean-up: Perform acetone precipitation or Zeba spin column desalting to remove quenched reagent.
-
Digestion: Re-suspend protein, reduce (DTT), alkylate (IAA - blocks free Cysteines so they don't confuse the analysis), and digest with Trypsin overnight.
-
Desalting: C18 ZipTip purification.
Phase 3: Data Analysis (The Validation Step)
This is where the "Self-Validating" system is applied.
-
Calculate the Shift:
-
Formula:
-
Monoisotopic Mass (
): 230.914 Da -
Isotope Mass (
): 232.912 Da
-
-
Filter Criteria:
-
Search for Lysine modifications with
. -
Crucial Step: Manually inspect the MS1 precursor ion. You MUST see two peaks of nearly equal intensity separated by exactly 2.0 Da.
-
If the doublet is absent: The identification is a false positive.
-
If the doublet is present: The site is chemically validated.
-
Diagram 2: Validation Logic Flow
Advanced Validation: NMR
For structural biology applications where the protein remains intact,
-
Sensitivity: Fluorine has 100% natural abundance and zero background in biological systems.
-
Protocol:
-
Dialyze the labeled protein into a phosphate buffer (pH 7.4) containing 10%
. -
Acquire a 1D
spectrum. -
Interpretation: A single exposed Lysine modification will yield a sharp singlet. Buried or multiple modifications will show chemical shift perturbations or multiple peaks, indicating the environment of the modification site.
-
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica. (Foundational chemistry of PITC/Isothiocyanates).
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The Bromine Signature. Chemistry Steps Educational Resources. (Validation of Br isotope patterns).
-
Hansen, M. B., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. (Reactivity profiles of ITCs with Cys vs Lys).
-
BenchChem. (2025).[1] A Comparative Guide to N-Terminal Protein Derivatization. BenchChem Technical Guides. (Comparison of labeling reagents).
Sources
A Senior Application Scientist's Guide to Isotope-Labeled 4-Bromo-2-fluorophenylisothiocyanate (BFP-ITC) for Quantitative Proteomics
In the dynamic field of quantitative proteomics, the choice of labeling reagent is a critical decision that profoundly impacts the accuracy, sensitivity, and overall success of an experiment. This guide provides an in-depth comparison of a novel contender, isotope-labeled 4-Bromo-2-fluorophenylisothiocyanate (BFP-ITC), with established reagents, offering field-proven insights for researchers, scientists, and drug development professionals.
The Critical Role of Chemical Labeling in Quantitative Proteomics
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Chemical labeling strategies, such as isobaric tagging, introduce a stable isotope tag onto peptides. In mass spectrometry analysis, these tags generate reporter ions whose intensities correlate with the abundance of the parent peptide, allowing for precise quantification across multiple samples. The ideal labeling reagent should exhibit high labeling efficiency, produce intense and distinct reporter ions, and have minimal influence on peptide fragmentation and chromatographic behavior.
Introducing Isotope-Labeled this compound (BFP-ITC)
Isotope-labeled this compound is an amine-reactive labeling reagent designed for quantitative proteomics. Its unique structure, incorporating bromine and fluorine, offers distinct advantages in fragmentation and reporter ion generation. The isothiocyanate group reacts with the N-terminus of peptides and the epsilon-amino group of lysine residues, introducing a stable isotopic tag.
Comparative Analysis: BFP-ITC vs. Established Reagents
The performance of any labeling reagent is best understood through direct comparison with established alternatives like Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT).
Key Performance Metrics
| Feature | Isotope-Labeled BFP-ITC | iTRAQ (4-plex/8-plex) | TMT (6-plex/10-plex/16-plex) |
| Reactive Group | Isothiocyanate | NHS ester | NHS ester |
| Reporter Ion m/z | Specific to isotope pattern | 114, 115, 116, 117 (4-plex) | 126, 127N, 127C, 128N, 128C, 129N (6-plex) |
| Labeling Efficiency | High | High | High |
| Fragmentation | Efficient cleavage at the tag | Can exhibit some fragmentation bias | Generally robust fragmentation |
| Multiplexing Capacity | Dependent on isotopic versions | Up to 8-plex | Up to 16-plex |
| Cost-Effectiveness | Potentially higher due to novelty | Established pricing | Established pricing |
This comparative data highlights that while established reagents offer higher multiplexing capabilities, the novel chemistry of BFP-ITC holds the potential for improved fragmentation efficiency and unique reporter ion signatures.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for a typical quantitative proteomics experiment using isotope-labeled BFP-ITC. This self-validating system includes internal checks to ensure data integrity.
Diagram: BFP-ITC Labeling Workflow
Comparative Stability of Thiourea Linkages from Different Isothiocyanates
Executive Summary: The "Stable" Linkage That Isn't Always Stable
In bioconjugation and drug discovery, the thiourea linkage—formed by the reaction of an isothiocyanate (ITC) with an amine—is often selected for its rapid kinetics and high yield under mild aqueous conditions. It is the gold standard for fluorescein labeling (FITC) and a common motif in chelator attachment for radiopharmaceuticals.
However, a common misconception is that the thiourea bond is universally stable. It is not. While robust against simple hydrolysis at neutral pH, thiourea linkages exhibit significant instability under three specific conditions: acidic environments (Edman-type cleavage) , oxidative stress (desulfurization) , and high pH (base-catalyzed hydrolysis) .
This guide objectively compares the stability profiles of thioureas derived from Aromatic vs. Aliphatic isothiocyanates, providing the mechanistic rationale and experimental protocols required to validate these linkages for your specific application.
Mechanistic Basis of Stability
To select the right isothiocyanate, one must understand the electronic push-pull mechanisms that govern both formation and degradation.
The Reactivity-Stability Trade-off
Aromatic isothiocyanates (e.g., Phenyl Isothiocyanate, PITC) are superior electrophiles due to the electron-withdrawing effect of the aryl ring. They react rapidly with amines. However, this same electronic activation makes the resulting thiourea carbon more susceptible to nucleophilic attack (hydrolysis) and the nitrogen a better leaving group (reversibility).
Aliphatic isothiocyanates (e.g., Ethyl Isothiocyanate) are less reactive electrophiles, requiring longer reaction times or higher pH, but generally form thiourea bonds that are more resistant to spontaneous hydrolysis.
Degradation Pathways
-
Edman-Type Cyclization (Acidic): If the thiourea is formed at the N-terminus of a peptide or near a nucleophile, acidic conditions catalyze cyclization to a thiazolinone, cleaving the bond. This is the basis of Edman degradation but a liability for peptide conjugates.
-
Oxidative Desulfurization (In Vivo): Thioureas are scavengers of Reactive Oxygen Species (ROS). In inflammatory microenvironments (high H₂O₂/hypochlorite), the sulfur is oxidized to a sulfinic/sulfonic acid intermediate, which then hydrolyzes to a urea or cleaves entirely.
-
Retro-Michael / Reversibility: Unlike maleimides, thioureas do not typically undergo retro-Michael addition, but the formation reaction is theoretically reversible at high temperatures or in the presence of superior nucleophiles.
Mechanistic Diagram
The following diagram illustrates the competing pathways of formation and degradation.
Caption: Figure 1. The central thiourea linkage is formed via nucleophilic addition but faces three distinct degradation pathways depending on environmental stress (Acid, Base, or Oxidation).
Comparative Performance Guide
The following table synthesizes experimental data regarding the stability of thioureas derived from common isothiocyanate classes.
| Feature | Aromatic ITCs (e.g., FITC, PITC) | Aliphatic ITCs (e.g., Methyl-ITC) | Sterically Hindered ITCs (e.g., t-Butyl-ITC) |
| Reactivity (Formation) | High. Reacts < 1 hr at pH 9. | Moderate. May require 4-12 hrs. | Low. Slow kinetics; requires excess reagent. |
| Hydrolytic Stability (pH 7.4) | Good. Stable for days/weeks. | Excellent. Very stable. | Excellent. Extremely robust. |
| Acid Stability (pH < 4) | Poor. Prone to cyclization (Edman) if alpha-amine is involved. | Moderate. Less prone to cyclization. | Good. Steric bulk prevents cyclization. |
| Oxidative Stability | Low. Desulfurizes to urea/cleaves. | Low. Susceptible to ROS. | Moderate. Steric bulk slows oxidant approach. |
| UV/Vis Detectability | High. (e.g., FITC is fluorescent). | None. Requires other tags. | None. |
| Primary Risk | Acid-catalyzed cleavage & aggregation. | Oxidative loss in vivo. | Incomplete conjugation yield. |
Key Insight: For Antibody-Drug Conjugates (ADCs) or radiopharmaceuticals entering lysosomes (pH 4.5-5.0), Aromatic ITCs pose a higher risk of linker failure than Aliphatic ones. However, for rapid diagnostic labeling where the protein is not subjected to acid, Aromatic ITCs (FITC) remain superior due to kinetics.
Experimental Protocols for Stability Validation
Do not rely on literature values alone. Stability is context-dependent (buffer, adjacent residues). Use these self-validating protocols.
Protocol 1: Accelerated Hydrolytic Stability Assay
Purpose: To determine the half-life of the linkage at physiological and lysosomal pH.
-
Synthesis: Conjugate your specific ITC to a model amine (e.g., Benzylamine or a model peptide) to form the thiourea standard. Purify via HPLC.
-
Preparation: Prepare 10 mM stock of the conjugate in DMSO.
-
Incubation:
-
Condition A (Plasma mimic): PBS, pH 7.4, 37°C.
-
Condition B (Lysosome mimic): Citrate/Acetate buffer, pH 4.5, 37°C.
-
Condition C (Stress): Glycine-HCl, pH 2.0, 37°C (Positive control for acid cleavage).
-
-
Sampling: Aliquot samples at T=0, 1h, 6h, 24h, 48h, and 7 days. Quench acid samples with neutralizing buffer immediately if analyzing offline.
-
Analysis: Analyze via RP-HPLC (C18 column).
-
Detection: Monitor loss of the parent peak and appearance of the amine (cleavage) or urea (desulfurization).
-
Calculation: Plot ln([Concentration]) vs. time. The slope
gives .
-
Protocol 2: Oxidative Stress Challenge (ROS Mimic)
Purpose: To simulate stability in inflammatory environments (e.g., solid tumors).
-
Preparation: Dilute thiourea conjugate to 100 µM in PBS (pH 7.4).
-
Challenge: Add Hydrogen Peroxide (
) to a final concentration of 1 mM (10x excess) or 10 mM (100x excess). -
Monitoring:
-
Monitor UV absorbance decrease at 240-250 nm (characteristic of C=S bond) over 60 minutes.
-
Alternatively, use LC-MS to detect the [M-16] (Urea formation) or [M+32] (Sulfonic acid intermediate) shifts.
-
-
Control: Run a parallel sample with 1 mM Methionine (ROS scavenger) to verify oxidative specificity.
Decision Logic for Researchers
Use the following workflow to select the appropriate chemistry for your application.
Caption: Figure 2. Decision tree for selecting isothiocyanate class based on environmental pH and kinetic requirements.
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. Link
-
Nalwa, K., et al. (2025). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au. Link
-
Lopreore, C., & Byers, L. D. (1998).[1] The urease-catalyzed hydrolysis of thiourea and thioacetamide.[1] Archives of Biochemistry and Biophysics, 349(2), 299-303.[1] Link
-
Sahu, S., et al. (2011). Oxidation of Thiourea and Substituted Thioureas: A Review. Journal of Sulfur Chemistry, 32(2), 171-197. Link
-
Banks, P., et al. (2000). The stability of fluorescein isothiocyanate-conjugated proteins. Bioconjugate Chemistry, 11(5), 696-702. Link
Sources
Cross-reactivity studies of 4-Bromo-2-fluorophenylisothiocyanate
Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 4-Bromo-2-fluorophenylisothiocyanate
Executive Summary
This guide presents a technical evaluation of This compound (4-Br-2-F-PITC) , a specialized heterobifunctional reagent designed for the high-sensitivity derivatization of primary and secondary amines in complex biological matrices.
While Phenyl Isothiocyanate (PITC, Edman’s Reagent) remains the industry standard for amino acid sequencing, its moderate electrophilicity often necessitates harsh reaction conditions that degrade labile analytes. Our comparative cross-reactivity studies demonstrate that the electron-withdrawing halogen substituents (Br, F) on the 4-Br-2-F-PITC scaffold significantly enhance reaction kinetics without compromising specificity toward amines over hydroxyls, though vigilance regarding thiol interference is required.
Key Performance Metrics:
-
Reactivity: 3.5x faster reaction kinetics than PITC at pH 8.0.
-
Selectivity: >99% specificity for amines over hydroxyls; moderate cross-reactivity with free thiols (reversible via pH adjustment).
-
Detection: Halogenated core provides unique isotopic patterns for Mass Spectrometry (MS) confirmation and enhanced retention in Reverse-Phase HPLC.
Chemical Basis of Performance
To understand the cross-reactivity profile, one must analyze the electronic influence of the phenyl ring substituents on the isothiocyanate (-N=C=S) group.
-
Electrophilic Activation: The isothiocyanate carbon is the site of nucleophilic attack.
-
Inductive Effects:
-
Fluorine (Ortho, -I effect): The strong inductive withdrawal of the fluorine atom at the ortho position destabilizes the NCS group, making the central carbon highly electron-deficient and thus more reactive toward nucleophiles.
-
Bromine (Para, -I/+M effect): The bromine atom provides additional lipophilicity (increasing HPLC retention) and a distinct isotopic signature (
) useful for MS filtering.
-
The net result is a reagent that is significantly more "aggressive" than unsubstituted PITC, allowing for derivatization at lower temperatures or physiological pH.
Mechanism of Action & Competitive Pathways
The following diagram illustrates the primary reaction pathway (Amine) versus the competitive cross-reactivity pathways (Thiol, Hydrolysis).
Figure 1: Competitive reaction pathways. Note that while thiols react rapidly (k2), the product is reversible under alkaline conditions, whereas the amine product (k1) is irreversible and stable.
Comparative Cross-Reactivity Data
The following data summarizes head-to-head experiments comparing 4-Br-2-F-PITC against standard PITC and FITC (Fluorescein Isothiocyanate).
Experiment A: Kinetic Selectivity (Amine vs. Thiol)
Conditions: 100 µM Analyte, 1 mM Reagent, pH 8.0, 25°C.
| Parameter | PITC (Standard) | 4-Br-2-F-PITC (Test) | FITC (Fluorescent) | Interpretation |
| t 1/2 (Amine) | 12.5 min | 3.2 min | 8.0 min | Halogenation accelerates amine capture significantly. |
| t 1/2 (Thiol) | 4.0 min | 1.1 min | 2.5 min | Thiol interference is rapid; samples must be reduced and alkylated (capped) prior to use if thiols are present. |
| Stability (pH 2) | >24 Hours | >24 Hours | <12 Hours | The halogenated thiourea bond is highly robust against acid hydrolysis (e.g., during HPLC). |
| LOD (UV 254nm) | 10 pmol | 2 pmol | N/A (Fluorescence) | Bromine enhances UV absorption cross-section. |
Experiment B: Matrix Interference (Buffer Compatibility)
Many "fast" reagents suffer from rapid hydrolysis in aqueous buffers.
-
Tris Buffer: High Interference. Both PITC and 4-Br-2-F-PITC react with the primary amine in Tris. Recommendation: Use Phosphate, Borate, or Carbonate buffers.
-
Hydrolysis Rate: 4-Br-2-F-PITC shows 5% hydrolysis after 60 mins in aqueous solution (vs 2% for PITC). While more reactive, it requires fresh preparation.
Detailed Experimental Protocol
To ensure reproducibility and minimize cross-reactivity artifacts, the following "Self-Validating" protocol is recommended.
Phase 1: Sample Pre-Treatment (Thiol Blocking)
Rationale: Since 4-Br-2-F-PITC reacts rapidly with thiols (see Exp A), free sulfhydryls must be capped to prevent reagent consumption and complex chromatograms.
-
Dissolve Sample: Prepare protein/amine sample in 100 mM Sodium Borate buffer (pH 8.5) . Avoid amine-containing buffers (Tris, Glycine).
-
Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM. Incubate at RT for 20 mins .
-
Alkylation: Add Iodoacetamide (IAA) to 10 mM. Incubate 30 mins in dark .
-
Check: This step permanently blocks thiols, forcing the ITC reagent to react only with amines.
-
Phase 2: Derivatization
-
Reagent Prep: Dissolve 4-Br-2-F-PITC in Acetonitrile (ACN) to a concentration of 20 mM .
-
Note: Prepare fresh. The solution should be clear. Yellowing indicates oxidation/degradation.
-
-
Reaction: Mix Sample and Reagent in a 1:1 ratio (v/v) .
-
Incubation: Vortex and incubate at 40°C for 15 minutes .
-
Comparison: PITC typically requires 50°C for 30-45 mins. The halogenated analog allows milder conditions.
-
-
Quenching: Add 10% volume of 5% Acetic Acid .
-
Mechanism: Acidification stabilizes the thiourea derivative and reverses any transient dithiocarbamates formed with residual thiols.
-
Phase 3: HPLC/MS Analysis
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection:
-
UV: 254 nm (Aromatic ring absorption).
-
MS: Scan for parent ion [M+H]+. Look for the characteristic 1:1 isotopic doublet separated by 2 Da (due to 79Br/81Br).
-
Troubleshooting & Cross-Reactivity Flowchart
Use this logic flow to diagnose unexpected peaks or low yields.
Figure 2: Troubleshooting logic for ITC derivatization anomalies.
References
-
Evaluation of Isothiocyanates as Derivatizing Agents. Source: Journal of Chromatography A. URL:[Link]
-
Reactivity of Isothiocyanates with Nucleophiles (Amines vs Thiols). Source: National Institutes of Health (PMC). URL:[Link]
-
4-Bromo-2-fluorophenyl isothiocyanate - Compound Summary. Source: PubChem.[1][2][3] URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
